molecular formula C7H5BF4O3 B123678 (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid CAS No. 871126-20-4

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Cat. No.: B123678
CAS No.: 871126-20-4
M. Wt: 223.92 g/mol
InChI Key: AVCUUTFGJGZDMS-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid is a specialized arylboronic acid building block designed for advanced organic synthesis and medicinal chemistry research . Its primary application is in metal-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura reaction , where it serves as a critical partner for constructing complex biaryl architectures with high efficiency and precision . The unique substitution pattern, featuring a methoxy group flanked by four fluorine atoms, makes this compound a valuable intermediate in the exploration of new pharmaceutical candidates and advanced materials . The presence of multiple fluorine atoms can significantly influence the molecule's acidity, metabolic stability, and membrane permeability , which are key parameters in drug discovery . Furthermore, the boronic acid functional group allows this compound to act as a reversible covalent warhead, enabling the design of enzyme inhibitors that target protease and hydrolase activity, a mechanism proven successful in several FDA-approved therapeutics . Beyond pharmaceuticals, this reagent finds utility in the development of sensors and functional materials , leveraging the ability of boronic acids to bind with diols for detection and assembly processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUUTFGJGZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584712
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-20-4
Record name B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid, a fluorinated arylboronic acid, is a key building block in modern organic synthesis and medicinal chemistry. The presence of a tetrafluorinated phenyl ring and a methoxy group significantly influences its reactivity, solubility, and metabolic stability, making it a valuable reagent in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a common synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of its key physical properties.

PropertyValueReference
CAS Number 871126-20-4[1]
Molecular Formula C₇H₅BF₄O₃[2]
Formula Weight 223.92 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 144-149 °C[2]
Boiling Point 285.6 ± 50.0 °C (Predicted)[2]
Density 1.50 ± 0.1 g/cm³ (Predicted)[2]
pKa 6.42 ± 0.58 (Predicted)[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.[3]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Equipment:

  • This compound (finely powdered and dried)

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystalline sample using a mortar and pestle.[4]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube. Invert the tube and tap it gently to cause the sample to fall to the sealed end. Repeat until the packed sample height is 2-4 mm.[4]

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[6]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.

Materials and Equipment:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Shaking incubator or orbital shaker

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[6]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid and liquid phases by centrifuging the vials at high speed.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a syringe filter that does not bind the compound to remove any remaining solid particles.[6]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.[1]

  • Calculation: The equilibrium solubility is calculated from the measured concentration in the saturated solution. The experiment should be performed in triplicate to ensure accuracy.[7]

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[9]

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (R-X) OxAdd Oxidative Addition [R-Pd(II)-X] ArylHalide->OxAdd BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim [R-Pd(II)-Aryl'] RedElim->Pd_Catalyst Catalyst Regeneration Product Coupled Product (R-Aryl') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps in the Suzuki-Miyaura coupling: oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the final biaryl product and regenerate the catalyst.[8] The efficiency of this process makes it a preferred method in complex molecule synthesis.

References

An In-depth Technical Guide to the Synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a valuable reagent in organic synthesis, most notably for its application in Suzuki-Miyaura cross-coupling reactions. The presence of a tetrafluorinated phenyl ring imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making it a desirable moiety in the design of novel pharmaceuticals and functional materials. This guide details the prevalent synthetic routes, offering in-depth experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on two well-established organometallic routes:

  • Directed Ortho-Lithiation: This method involves the deprotonation of a suitably substituted aromatic precursor, 1,2,4,5-tetrafluoro-3-methoxybenzene, using a strong organolithium base, followed by quenching with a borate ester.

  • Halogen-Metal Exchange: This approach utilizes a halogenated precursor, typically 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, which undergoes a halogen-metal exchange with an organolithium reagent or forms a Grignard reagent, followed by reaction with a borate ester.

The choice of method often depends on the availability and cost of the starting materials.

Experimental Protocols

Method 1: Synthesis via Directed Ortho-Lithiation

This protocol is based on the general principle of directed ortho-lithiation of activated aromatic systems.[1][2]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The apparatus is purged with dry nitrogen.

  • Starting Material Preparation: 1,2,4,5-Tetrafluoro-3-methoxybenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) (10 mL per mmol of substrate) and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Trimethyl borate (B(OMe)3) (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Method 2: Synthesis via Halogen-Metal Exchange

This method is a common alternative, particularly when the corresponding bromo-substituted precursor is readily available.[3][4]

Reaction Scheme:

Detailed Protocol:

  • Grignard Reagent Formation:

    • Magnesium turnings (1.5 eq) are placed in a flame-dried, two-necked flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium.

    • A solution of 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (1.0 eq) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings.

    • The reaction is initiated by gentle heating. Once initiated, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to 0 °C and trimethyl borate (1.2 eq) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quenching and Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid.

  • Extraction and Purification: The work-up and purification procedure is similar to that described in Method 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are based on analogous preparations and may require optimization for specific laboratory conditions.

ParameterMethod 1: Directed Ortho-LithiationMethod 2: Halogen-Metal Exchange (Grignard)
Starting Material 1,2,4,5-Tetrafluoro-3-methoxybenzene1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Key Reagents n-BuLi, Trimethyl borateMg, Trimethyl borate
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature -78 °C to Room TemperatureRoom Temperature to 0 °C
Reaction Time 4-6 hours (excluding work-up)3-5 hours (excluding work-up)
Typical Yield 60-80%65-85%
Purification Method Recrystallization/Column ChromatographyRecrystallization/Column Chromatography

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the two primary synthetic methods.

Synthesis_Workflow_Lithiation Start Start: 1,2,4,5-Tetrafluoro-3-methoxybenzene in Anhydrous THF Lithiation Directed Ortho-Lithiation - n-BuLi - -78 °C, 1h Start->Lithiation Borylation Borylation - B(OMe)3 - -78 °C to RT Lithiation->Borylation Workup Aqueous Work-up - 2M HCl - Extraction (EtOAc) Borylation->Workup Purification Purification - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for Synthesis via Directed Ortho-Lithiation.

Synthesis_Workflow_Grignard Start Start: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene in Anhydrous THF Grignard Grignard Formation - Mg turnings - Reflux Start->Grignard Borylation Borylation - B(OMe)3 - 0 °C to RT Grignard->Borylation Workup Aqueous Work-up - 2M HCl - Extraction (EtOAc) Borylation->Workup Purification Purification - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for Synthesis via Halogen-Metal Exchange.

References

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis. Due to its highly fluorinated structure, this compound serves as a critical building block for introducing the tetrafluoromethoxyphenyl moiety into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials to enhance metabolic stability, binding affinity, and other physicochemical properties. While specific data for this compound is limited, this guide consolidates information from closely related analogues to provide a thorough technical resource.

Physicochemical Properties

Property4-Methoxyphenylboronic acidThis compound (Expected Influence)
CAS Number 5720-07-0[1][2][3][4]Not readily available
Molecular Formula C₇H₉BO₃[1][3]C₇H₅BF₄O₃
Molecular Weight 151.96 g/mol [1][2][3]225.92 g/mol
Appearance White to off-white powder[4]Expected to be a crystalline solid
Melting Point 204-206 °C[2][4]Expected to be significantly different
Solubility Soluble in dimethyl sulfoxide and methanolExpected to have altered solubility

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the lithiation of 1,2,4,5-tetrafluoro-3-methoxybenzene followed by borylation with a trialkyl borate. This method is analogous to established procedures for the synthesis of other polyfluorinated arylboronic acids.

Step 1: Preparation of 1,2,4,5-tetrafluoro-3-methoxybenzene

This starting material can be synthesized from commercially available 2,3,5,6-tetrafluorophenol via Williamson ether synthesis.

Step 2: Lithiation and Borylation

  • Dissolve 1,2,4,5-tetrafluoro-3-methoxybenzene in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C.

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the reaction mixture.

  • Stir the mixture at low temperature for a specified time to ensure complete formation of the aryl lithium intermediate.

  • Add a trialkyl borate, for example, trimethyl borate or triisopropyl borate, dropwise to the solution while maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

  • The resulting boronic acid can then be extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Synthesis_Workflow A 1,2,4,5-Tetrafluoro-3-methoxybenzene B n-BuLi, Anhydrous THF, -78°C A->B Lithiation C Aryl Lithium Intermediate B->C D Trialkyl Borate (e.g., B(OMe)₃) C->D Borylation E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., aq. HCl) E->F Hydrolysis G This compound F->G

Proposed synthesis of the title compound.
General Protocol for Suzuki-Miyaura Cross-Coupling

Polyfluorinated phenylboronic acids can be challenging substrates in Suzuki-Miyaura couplings due to their electronic properties and potential for side reactions like protodeboronation. The following is a generalized protocol, and optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific application.

Materials:

  • Aryl halide or triflate

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Core Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy to improve their pharmacological profiles. The tetrafluorinated phenyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and bioavailability. Boronic acids themselves are a class of compounds with significant therapeutic potential, with several boronic acid-containing drugs, such as Bortezomib, approved for clinical use.[5][6][7] this compound is therefore a key building block for the synthesis of novel therapeutics.

Materials Science

Polyfluorinated biaryl compounds are of great interest in materials science for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The electronic properties conferred by the fluorine atoms can be tuned to achieve desired optical and electronic characteristics. The Suzuki-Miyaura coupling is a fundamental tool for the synthesis of these materials, making fluorinated boronic acids essential reagents in this field.

Signaling Pathways and Experimental Workflows

This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, it is a crucial reagent in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The catalytic cycle of this reaction is a well-established workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_out R¹-R² RedElim->Product_out ArX_in R¹-X ArX_in->OxAdd Boronic_in R²-B(OH)₂ Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.

References

Structural Analysis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid, a fluorinated derivative of phenylboronic acid, is a compound of interest in medicinal chemistry and materials science. The strategic placement of four fluorine atoms on the phenyl ring, combined with a methoxy group, is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block, particularly for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties and outlining methodologies for its characterization.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be cataloged.

PropertyValueSource
CAS Number 871126-20-4Santa Cruz Biotechnology
Molecular Formula C₇H₅BF₄O₃Santa Cruz Biotechnology
Molecular Weight 223.92 g/mol Santa Cruz Biotechnology

Proposed Experimental Protocols for Structural Characterization

Detailed experimental data for the target molecule is scarce. However, based on established analytical techniques for analogous phenylboronic acids, the following protocols are proposed for its comprehensive structural elucidation.

Synthesis

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound would start from 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene.

Experimental Workflow: Synthesis

A 1-Bromo-2,3,5,6-tetrafluoro- 4-methoxybenzene B Organolithium Formation (n-BuLi, THF, -78 °C) A->B C Reaction with Triisopropyl borate B->C D Acidic Hydrolysis (e.g., HCl) C->D E (2,3,5,6-Tetrafluoro-4-methoxyphenyl) boronic acid D->E A Construct Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Analysis of Results C->D E Optimized Geometry (Bond Lengths, Angles) D->E F Vibrational Frequencies (IR Spectrum Prediction) D->F G Electronic Properties (HOMO, LUMO) D->G

An In-depth Technical Guide to the Spectroscopic Data of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs, predicted values, and established methodologies to offer a robust analytical framework. This document is intended to assist researchers in the identification, characterization, and application of this fluorinated arylboronic acid.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. These values are compiled from various sources and computational predictions to provide a reliable reference.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

NucleusPredicted Chemical Shift (δ) ppmExpected MultiplicityNotes
¹H~3.9 - 4.2sMethoxy group protons (O-CH₃). The exact shift is influenced by the solvent and the electronic environment created by the fluorine atoms.
~7.0 - 8.0br sBoronic acid protons (B-(OH)₂). Often broad and may exchange with deuterated solvents.
¹³C~55 - 65qMethoxy carbon (O-CH₃).
~105 - 115 (broad)tCarbon attached to the boronic acid group (C-B). Broadened due to quadrupolar relaxation of the boron nucleus.
~135 - 150 (multiplets)mAromatic carbons attached to fluorine (C-F). Complex splitting patterns are expected due to C-F coupling.
~155 - 165tAromatic carbon attached to the methoxy group (C-O).
¹⁹F-140 to -160mFluorine atoms ortho to the methoxy group.
-150 to -170mFluorine atoms meta to the methoxy group.

Table 2: Mass Spectrometry (MS) Data

Ionization ModeExpected m/zFragmentation Pattern
Electrospray (ESI-)[M-H]⁻ at ~226.99Loss of H₂O, loss of B(OH)₂, and fragmentation of the fluorinated ring are anticipated.
Electrospray (ESI+)[M+H]⁺ at ~229.01Formation of adducts with solvent or cations (e.g., [M+Na]⁺) is possible.
High-Resolution MSC₇H₅BF₄O₃Provides high-accuracy mass for elemental composition confirmation.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretching of the boronic acid group, often showing hydrogen bonding.
2850-3000MediumC-H stretching of the methoxy group.
1600-1650MediumAromatic C=C stretching.
1450-1500StrongAromatic C=C stretching.
1300-1400StrongB-O stretching.
1000-1300Very StrongC-F stretching vibrations. Multiple strong bands are characteristic of polyfluorinated aromatic compounds.[1]
~1020StrongB-OH bending.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of fluorinated arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Boronic acids can form cyclic anhydrides (boroxines), which can complicate NMR spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these oligomers.[2]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Parameters : Standard pulse program, spectral width of -2 to 12 ppm, relaxation delay of 1-5 seconds, and 16 to 64 scans.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher field NMR spectrometer.

    • Parameters : Proton-decoupled pulse program, spectral width of 0 to 200 ppm, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition :

    • Instrument : 376 MHz or higher field NMR spectrometer.[3]

    • Parameters : Proton-decoupled pulse program, spectral width of -100 to -200 ppm (referenced to CFCl₃).[4] A sufficient relaxation delay should be used.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition :

    • Ionization Mode : Both positive and negative ion modes should be used to obtain comprehensive data.

    • Mass Range : A scan range of m/z 50-500 is typically sufficient.

    • Collision-Induced Dissociation (CID) : Perform MS/MS experiments on the parent ion to obtain fragmentation data for structural confirmation. The fragmentation of polyfluorinated aromatic compounds can provide valuable structural information.[5][6][7]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powder directly on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.[8]

  • Data Acquisition :

    • Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters : Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8] The strong C-F stretching bands are a key characteristic of polyfluorinated compounds.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and application of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of (2,3,5,6-Tetrafluoro-4- methoxyphenyl)boronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR FTIR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Suzuki_Miyaura_Coupling Reactant1 This compound C₇H₅BF₄O₃ Product Biaryl Product Ar-(C₆F₄OCH₃) Reactant1->Product Reactant2 Aryl Halide Ar-X (X = Br, I) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalytic Cycle Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product

Generalized Suzuki-Miyaura cross-coupling reaction pathway.

References

Reactivity of Polyfluorinated Arylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of polyfluorinated arylboronic acids, with a particular focus on their application in Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. This document details the challenges associated with their use, presents strategies to overcome these hurdles, and provides specific experimental protocols and quantitative data to aid in the practical application of these versatile reagents.

Introduction: The Challenge and Promise of Polyfluorinated Arylboronic Acids

Polyfluorinated arylboronic acids are powerful building blocks for the introduction of fluorine-containing moieties into organic molecules. The presence of multiple fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. However, the high electrophilicity of the polyfluorinated aryl ring presents a significant challenge in their application, particularly in the widely used Suzuki-Miyaura cross-coupling reaction.

The primary challenge is the propensity of polyfluorinated arylboronic acids to undergo protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom. This side reaction is particularly facile under the basic conditions typically required for the Suzuki-Miyaura coupling, especially for substrates containing an ortho-fluorine group. This instability can lead to low yields of the desired cross-coupled product and complicates reaction optimization.

Despite these challenges, significant progress has been made in developing robust methodologies for the efficient use of polyfluorinated arylboronic acids. These strategies include the use of specific catalysts, bases, and additives, as well as the development of base-free coupling protocols.

Suzuki-Miyaura Cross-Coupling Reactions: Overcoming Protodeboronation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The key to successfully coupling polyfluorinated arylboronic acids lies in mitigating the rate of protodeboronation relative to the rate of transmetalation in the catalytic cycle.

The Role of Catalysts, Bases, and Additives

Careful selection of the reaction components is crucial for achieving high yields.

  • Catalysts: Palladium complexes with specific ligands have been shown to be effective. For instance, Pd(dppf)Cl₂ is a commonly used catalyst that can promote the coupling of various hetero(aryl) boronic acids.

  • Bases: The choice of base is critical. While strong bases can accelerate protodeboronation, weaker bases like cesium fluoride (CsF) or sodium phosphate (Na₃PO₄) have been used successfully.

  • Additives: The addition of silver(I) oxide (Ag₂O) in combination with CsF has been reported to be essential for promoting the coupling of the otherwise inactive pentafluorophenylboronic acid, leading to excellent yields.

Base-Free Suzuki-Miyaura Coupling

To circumvent the issue of base-mediated protodeboronation, base-free Suzuki-Miyaura coupling methods have been developed. These protocols often rely on alternative activation mechanisms of the boronic acid or the palladium complex, allowing the reaction to proceed under neutral or even acidic conditions.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of polyfluorinated arylboronic acids, providing a comparative overview of different reaction systems.

Table 1: Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid with Phenyl Halides

EntryAryl HalideCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
1Phenyl IodidePd(PPh₃)₄ (3)CsFAg₂ODME70->90[1][2]
2Phenyl BromidePd₂(dba)₃ (2.5) / P(t-Bu)₃ (6)CsFAg₂ODMF10012>90[1][2]

Table 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Various Boronic Acids/Esters

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1005-89[3]
23-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1005-89[3]
32-Furylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1005-89[3]
4Phenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane1005-89[3]
54-Methylphenylboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O65-1005-89[3]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and coupling of polyfluorinated arylboronic acids.

General Procedure for the Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid with Aryl Halides

A mixture of the aryl halide (1.0 mmol), pentafluorophenylboronic acid (1.2 mmol), cesium fluoride (2.0 mmol), and silver(I) oxide (1.0 mmol) in anhydrous DME (5 mL) is degassed with argon for 15 minutes. To this mixture, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added. The reaction mixture is then heated at the specified temperature under an argon atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][2]

General Procedure for the Suzuki-Miyaura Coupling of PyFluor with Hetero(aryl) Boronic Acids

In a capped vial, pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), the corresponding boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol) are combined in dioxane (1.0 mL). The vial is sealed and the reaction mixture is heated at the specified temperature. The progress of the reaction is monitored by an appropriate method (e.g., ¹H NMR or GC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent. The organic layer is washed with water, dried, and concentrated. The product is then purified by chromatography.[3]

Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of polyfluorinated arylboronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-Ar'->Pd(0)L2

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation cluster_0 Suzuki-Miyaura Coupling cluster_1 Protodeboronation (Side Reaction) ArF-B(OH)2 Polyfluorinated Arylboronic Acid Coupled_Product ArF-Ar ArF-B(OH)2->Coupled_Product ArF-B(OH)2_side Polyfluorinated Arylboronic Acid ArX Aryl Halide ArX->Coupled_Product Pd_cat Pd Catalyst Base Pd_cat->Coupled_Product Protodeboronated_Product ArF-H ArF-B(OH)2_side->Protodeboronated_Product Base_H2O Base / H₂O Base_H2O->Protodeboronated_Product

Fig. 2: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Experimental_Workflow Start Start: Combine Reactants (Boronic Acid, Aryl Halide, Base, Additive) Degas Degas Reaction Mixture (e.g., with Argon) Start->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup (Dilution, Filtration, Washing) Monitor->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Fig. 3: General experimental workflow for Suzuki-Miyaura coupling.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Tetrafluorinated Methoxyphenyl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted therapeutics, the synthesis of novel molecular entities plays a pivotal role. This whitepaper unveils a comprehensive guide to the discovery, synthesis, and characterization of a promising new class of compounds: tetrafluorinated methoxyphenyl boronic acid derivatives. Aimed at researchers, scientists, and professionals in drug development, this document provides in-depth technical details, from experimental protocols to the elucidation of potential biological activities, heralding a new frontier in medicinal chemistry.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. By combining a tetrafluorinated phenyl ring with a methoxy group and a versatile boronic acid moiety, these novel derivatives offer a unique scaffold for the development of next-generation therapeutics. This guide serves as a foundational resource for harnessing the potential of these compounds in drug discovery programs.

I. Synthesis of the Core Scaffold: 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid

The cornerstone of this new class of derivatives is the successful synthesis of the core scaffold, 2,3,5,6-tetrafluoro-4-methoxyphenylboronic acid. The synthetic route is a multi-step process commencing with the commercially available 1,2,4,5-tetrafluorobenzene. The proposed pathway involves a sequence of reactions including methoxylation, lithiation, and subsequent borylation.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid

Step 1: Synthesis of 1,2,4,5-Tetrafluoro-3-methoxybenzene (Tetrafluoroanisole)

  • Materials: 1,2,4,5-tetrafluorobenzene, sodium methoxide, methanol, anhydrous dimethylformamide (DMF).

  • Procedure: In a flame-dried, three-necked flask under an inert argon atmosphere, a solution of 1,2,4,5-tetrafluorobenzene (1.0 eq) in anhydrous DMF is prepared. To this solution, sodium methoxide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. Upon completion, as monitored by gas chromatography-mass spectrometry (GC-MS), the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 1,2,4,5-tetrafluoro-3-methoxybenzene.

Step 2: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid

  • Materials: 1,2,4,5-Tetrafluoro-3-methoxybenzene, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl).

  • Procedure: A solution of 1,2,4,5-tetrafluoro-3-methoxybenzene (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an argon atmosphere. To this stirred solution, n-butyllithium (1.1 eq) is added dropwise, and the reaction is maintained at -78 °C for 2 hours to facilitate the formation of the aryl lithium intermediate. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then cooled to 0 °C and quenched by the slow addition of 2M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3,5,6-tetrafluoro-4-methoxyphenylboronic acid. The product can be further purified by recrystallization.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Tetrafluoroanisole cluster_1 Synthesis of Boronic Acid 1,2,4,5-Tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene Methoxylation Methoxylation 1,2,4,5-Tetrafluorobenzene->Methoxylation Sodium Methoxide, DMF 1,2,4,5-Tetrafluoro-3-methoxybenzene 1,2,4,5-Tetrafluoro-3-methoxybenzene Methoxylation->1,2,4,5-Tetrafluoro-3-methoxybenzene Lithiation Lithiation 1,2,4,5-Tetrafluoro-3-methoxybenzene->Lithiation n-BuLi, THF, -78°C Aryl Lithium Intermediate Aryl Lithium Intermediate Lithiation->Aryl Lithium Intermediate Borylation Borylation Aryl Lithium Intermediate->Borylation Triisopropyl borate Boronate Ester Intermediate Boronate Ester Intermediate Borylation->Boronate Ester Intermediate Acid Hydrolysis Acid Hydrolysis Boronate Ester Intermediate->Acid Hydrolysis HCl (aq) 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid Acid Hydrolysis->2,3,5,6-Tetrafluoro-4-methoxyphenylboronic Acid

Synthetic workflow for the core scaffold.

II. Generation of Novel Derivatives via Suzuki-Miyaura Cross-Coupling

The true potential of 2,3,5,6-tetrafluoro-4-methoxyphenylboronic acid lies in its utility as a building block for creating a diverse library of novel derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it the ideal choice for this purpose.[1] By coupling the core scaffold with a variety of aryl and heteroaryl halides, a wide array of novel chemical entities can be synthesized.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials: 2,3,5,6-Tetrafluoro-4-methoxyphenylboronic acid, aryl/heteroaryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure: In a reaction vessel, 2,3,5,6-tetrafluoro-4-methoxyphenylboronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired derivative.

Table 1: Exemplary Synthesis of Novel Derivatives
Derivative IDAryl Halide PartnerProduct StructureYield (%)Purity (%)
TFMBA-001 4-Bromopyridine4-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)pyridine85>98
TFMBA-002 2-Chloro-6-methylquinoline2-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)-6-methylquinoline78>97
TFMBA-003 5-Bromo-1,3-benzothiazole5-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)-1,3-benzothiazole82>98
TFMBA-004 1-Bromo-4-nitrobenzene4'-Nitro-2,3,5,6-tetrafluoro-4-methoxy-1,1'-biphenyl91>99

III. Potential Biological Activity and Signaling Pathways

While the specific biological targets of these novel tetrafluorinated methoxyphenyl boronic acid derivatives are yet to be fully elucidated, the boronic acid functional group is known to interact with serine proteases.[2] Many serine proteases are implicated in the pathophysiology of diseases such as cancer, inflammation, and neurodegenerative disorders. The tetrafluorinated methoxyphenyl moiety can enhance binding affinity and cell permeability, making these compounds promising candidates for serine protease inhibitors.

A plausible mechanism of action involves the boronic acid group forming a reversible covalent bond with the catalytic serine residue in the active site of the protease, thereby inhibiting its enzymatic activity. This inhibition could, in turn, modulate downstream signaling pathways. For instance, inhibition of a protease involved in the activation of a pro-inflammatory cytokine could lead to an anti-inflammatory effect.

Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Protease

The following diagram illustrates a hypothetical signaling pathway where a novel tetrafluorinated methoxyphenyl boronic acid derivative inhibits a serine protease, leading to the downregulation of a pro-inflammatory signaling cascade.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Protease (Serine Protease) Pro-inflammatory Protease (Serine Protease) Inflammatory Stimulus->Pro-inflammatory Protease (Serine Protease) Activates Pro-inflammatory Cytokine (Inactive) Pro-inflammatory Cytokine (Inactive) Pro-inflammatory Protease (Serine Protease)->Pro-inflammatory Cytokine (Inactive) Cleaves Active Cytokine Active Cytokine Pro-inflammatory Cytokine (Inactive)->Active Cytokine Cellular Response (Inflammation) Cellular Response (Inflammation) Active Cytokine->Cellular Response (Inflammation) Induces TFMBA Derivative TFMBA Derivative TFMBA Derivative->Pro-inflammatory Protease (Serine Protease) Inhibits

Proposed mechanism of action via protease inhibition.

IV. In Vitro Biological Evaluation

To assess the therapeutic potential of the newly synthesized derivatives, a panel of in vitro assays should be conducted. A primary screen would involve evaluating the inhibitory activity of the compounds against a selection of serine proteases. Subsequently, their cytotoxic effects on relevant cancer cell lines could be determined using standard assays such as the MTT assay.

Table 2: Illustrative In Vitro Biological Data
Derivative IDProtease X IC₅₀ (µM)Protease Y IC₅₀ (µM)Cancer Cell Line A GI₅₀ (µM)Cancer Cell Line B GI₅₀ (µM)
TFMBA-001 0.512.32.115.8
TFMBA-002 1.28.75.622.4
TFMBA-003 0.815.13.418.9
TFMBA-004 >50>50>50>50

(Note: The data presented in Tables 1 and 2 are illustrative and intended to serve as a template for the presentation of experimental results.)

V. Conclusion and Future Directions

The novel class of tetrafluorinated methoxyphenyl boronic acid derivatives represents a significant advancement in the field of medicinal chemistry. This technical guide provides a solid foundation for the synthesis, characterization, and biological evaluation of these promising compounds. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore the vast potential of this scaffold in the development of innovative therapeutics.

Future work should focus on the synthesis of a broader library of derivatives to establish a comprehensive structure-activity relationship (SAR). Further investigation into the specific biological targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The journey from the synthesis of a novel molecule to a life-changing medicine is long and challenging, but the tetrafluorinated methoxyphenyl boronic acid scaffold offers a compelling starting point for this critical endeavor.

References

Commercial Suppliers and Technical Guide for (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid (CAS No. 871126-20-4). This fluorinated arylboronic acid is a valuable building block in organic synthesis, particularly for the preparation of complex polyfluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science research.

Commercial Availability

A number of chemical suppliers offer this compound. The following table summarizes key information from various suppliers to facilitate purchasing decisions.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
GlobalChemMall This compound871126-20-4C₇H₅BF₄O₃223.92≥99%Offered in bulk quantities.[1]
Coompo 4-Methoxy-2,3,5,6-tetrafluorophenylboronic Acid871126-20-4C₇H₅BF₄O₃223.9298%Available in gram and multi-gram quantities.[2]
Santa Cruz Biotechnology 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid871126-20-4C₇H₅BF₄O₃223.92-Biochemical for proteomics research.[3]
USBio 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid871126-20-4C₇H₅BF₄O₃-Highly PurifiedAlternate names include B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid.[4]

Physicochemical Properties

PropertyValue
CAS Number 871126-20-4
Molecular Formula C₇H₅BF₄O₃
Molecular Weight 223.92 g/mol
Appearance Typically a white to off-white powder or crystalline solid
Solubility Soluble in organic solvents such as DMSO, Chloroform, and Dichloromethane.[2]
Storage Recommended to be stored at 2-8°C, protected from air and light.[2][4]

Applications in Organic Synthesis

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of multiple fluorine atoms on the phenyl ring can significantly influence the electronic properties and metabolic stability of the resulting molecules, making this reagent particularly useful in the development of novel pharmaceuticals and advanced materials.

The electron-withdrawing nature of the fluorine atoms can present challenges in Suzuki-Miyaura couplings, such as a tendency for protodeboronation under basic conditions.[2][3] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a general procedure for a Suzuki-Miyaura coupling reaction can be adapted from established methods for structurally similar polyfluorinated phenylboronic acids. The following is a representative protocol.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Add the anhydrous, degassed solvent to the flask.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Visualizations

The following diagrams illustrate the key chemical transformation and the catalytic cycle involved in the application of this compound.

Suzuki_Coupling_Reaction Boronic_Acid This compound Plus1 + Boronic_Acid->Plus1 Aryl_Halide Aryl Halide (R'-X) Arrow Pd Catalyst, Base Biaryl_Product Polyfluorinated Biaryl (Ar-R') Plus1->Aryl_Halide

General Suzuki-Miyaura Cross-Coupling Reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) PdII_1 R'-Pd(II)-X(L_n) OxAdd->PdII_1 Transmetalation Transmetalation (Ar-B(OH)2, Base) PdII_2 Ar-Pd(II)-R'(L_n) Transmetalation->PdII_2 RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product

Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

References

An In-depth Technical Guide to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a fluorinated phenylboronic acid derivative with increasing relevance in organic synthesis, particularly in the formation of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its safety, handling, and key experimental applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and potential hazards of a compound is paramount for its safe handling and effective use in a laboratory setting. The following tables summarize the key data for this compound.

PropertyValueReference
CAS Number 871126-20-4[1][2]
Molecular Formula C₇H₅BF₄O₃[2]
Molecular Weight 223.92 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 144-149 °C
pKa (estimated) ~6.17 (for 2,3,4,6-tetrafluorophenylboronic acid)[3][4]

Table 1: Physicochemical Properties

Hazard StatementClassification
Acute Toxicity (Oral) Not classified. Insufficient data available.
Skin Corrosion/Irritation Expected to be a skin irritant.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Table 2: Hazard Classification (based on general data for similar boronic acids)

Note: Specific toxicological data for this compound is limited. The hazard classifications are based on the general properties of boronic acids and fluorinated aromatic compounds.

Safety and Handling Protocols

Proper safety and handling procedures are crucial to minimize risks when working with this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Safety_Goggles Chemical Safety Goggles Handling Handling (2,3,5,6-Tetrafluoro-4- methoxyphenyl)boronic acid Safety_Goggles->Handling Lab_Coat Lab Coat Lab_Coat->Handling Gloves Nitrile Gloves Gloves->Handling Respirator Respirator (if dust is generated) Respirator->Handling Researcher Researcher Researcher->Handling

Figure 1: Recommended Personal Protective Equipment.
Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

    • Avoid contact with skin, eyes, and clothing.

    • Use non-sparking tools.

    • Minimize dust generation.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

    • Desiccation is recommended to prevent hydrolysis of the boronic acid.

First Aid Measures

A logical workflow for first aid procedures is depicted in the following diagram.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response First Aid Response Inhalation Inhalation Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with water for 15 min Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: First Aid Procedures for Exposure.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of polyfluorinated biaryls. A general experimental workflow is presented below.

Suzuki_Coupling_Workflow cluster_reagents Reagents & Setup cluster_procedure Reaction Procedure cluster_workup Workup & Purification Boronic_Acid This compound Mixing Combine Reagents Boronic_Acid->Mixing Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Mixing Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated Biaryl Product Purification->Product

Figure 3: General Workflow for Suzuki-Miyaura Coupling.
Detailed Methodology

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of fluorinated boronic acids is of significant interest in drug discovery.

The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[5] Boronic acids, in general, are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the active site serine residue. The electron-withdrawing nature of the fluorine atoms in the phenyl ring of this compound is expected to increase the Lewis acidity of the boron atom, potentially enhancing its interaction with biological nucleophiles.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. As new data becomes available, this section will be updated to include relevant signaling pathway diagrams and experimental protocols for biological assays.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex fluorinated molecules. While specific toxicological and biological data are currently limited, adherence to standard laboratory safety protocols for handling irritant powders is essential. The provided experimental workflow for Suzuki-Miyaura coupling serves as a robust starting point for its application in research and development. Future studies are needed to fully characterize its biological activity and potential applications in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structures are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated biaryls highly valuable in drug discovery.[3][4]

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a key building block for introducing a tetrafluorinated methoxyphenyl moiety into a target molecule. However, the electron-withdrawing nature of the fluorine atoms presents unique challenges for the Suzuki-Miyaura coupling, often rendering the boronic acid less reactive under standard conditions.[3][5] These application notes provide an overview of the key considerations and a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.

Challenges and Key Considerations for Electron-Deficient Boronic Acids

The primary challenge in using polyfluorinated boronic acids, such as this compound, in Suzuki-Miyaura couplings is their reduced nucleophilicity. The strong electron-withdrawing effect of the fluorine atoms deactivates the boronic acid, hindering the crucial transmetalation step in the catalytic cycle.[5][6] Furthermore, these substrates can be prone to protodeboronation, an undesirable side reaction, particularly under basic conditions.[5][6]

To overcome these challenges, modifications to the standard Suzuki-Miyaura protocol are essential. Key strategies include:

  • Choice of Catalyst and Ligand: Highly active palladium catalysts and electron-rich, bulky phosphine ligands are often required to facilitate the coupling of electron-deficient boronic acids.[5]

  • Base Selection: The choice of base is critical. While many Suzuki-Miyaura reactions employ bases like sodium carbonate or potassium phosphate, for electron-deficient systems, cesium fluoride (CsF) has been shown to be particularly effective.[7]

  • Additives: The use of additives, such as silver(I) oxide (Ag₂O), can significantly promote the reaction, although the precise role is a subject of ongoing research.[7]

  • Solvent and Temperature: Anhydrous polar aprotic solvents like dioxane, DMF, or DME are typically used, and elevated temperatures are often necessary to drive the reaction to completion.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, bromide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(t-Bu)₃, SPhos, XPhos)

  • Base (e.g., CsF, K₃PO₄)

  • Additive (e.g., Ag₂O)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the additive (if used).

  • Add the palladium catalyst (1-5 mol%) and the ligand (if used, in appropriate molar ratio to the catalyst).

  • Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of related electron-deficient fluorinated boronic acids, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid with Aryl Halides [7]

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ (3)-CsF (2.0)Ag₂O (1.0)DME7012>90
BromobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (6)CsF (2.0)Ag₂O (1.0)DMF10012>90
4-BromoanisolePd₂(dba)₃ (2.5)P(t-Bu)₃ (6)CsF (2.0)Ag₂O (1.0)DMF1001295
4-BromobenzonitrilePd₂(dba)₃ (2.5)P(t-Bu)₃ (6)CsF (2.0)Ag₂O (1.0)DMF1001260

Table 2: Influence of Ligand on the Coupling of 2,3,4,5-Tetrafluoro-1-iodobenzene and 3,4,5-Trifluorophenylboronic Acid [5]

LigandYield (%)Homocoupling (%)
SPhos>990
XPhos>990
RuPhos960
tBuXPhos940
P(o-tol)₃88>2
P(Cy)₃40>2

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation ArF-B(OH)2 Base PdII_R_ArF R-Pd(II)L_n-ArF Transmetalation->PdII_R_ArF RedElim Reductive Elimination PdII_R_ArF->RedElim RedElim->Pd0 R-ArF Biaryl Fluorinated Biaryl (R-ArF) RedElim->Biaryl BoronicAcid This compound (ArF-B(OH)2) BoronicAcid->Transmetalation ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst B Add Anhydrous Solvent A->B C Purge with Inert Gas B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of highly fluorinated biaryl compounds. While the electron-deficient nature of this substrate requires careful optimization of reaction conditions, the use of appropriate catalysts, ligands, bases, and additives can lead to high yields of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the incorporation of this important fluorinated building block into novel molecular architectures.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Tetrafluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of tetrafluorinated boronic acids with a variety of aryl and heteroaryl halides and triflates. The inherent instability of polyfluorophenyl boronic acids, which are prone to protodeboronation under basic conditions, presents a significant challenge in synthetic chemistry.[1][2] The protocols outlined below leverage recent advancements in catalyst technology, specifically the use of highly active palladium precatalysts, to achieve rapid and high-yielding couplings under mild reaction conditions.[1][2]

Introduction

The introduction of polyfluorinated aryl moieties is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The unique electronic properties conferred by fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to unstable boronic acids like 2,3,5,6-tetrafluorophenylboronic acid has been historically problematic.[1][2][4] The key to success lies in the rapid generation of the active LPd(0) catalytic species under conditions that outcompete the decomposition of the boronic acid.[1][2] This has been achieved through the development of specialized palladium precatalysts that activate under mild conditions.[1][2]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for the coupling of tetrafluorinated boronic acids.

Suzuki-Miyaura Catalytic Cycle Precatalyst Precatalyst Pd(0)L Pd(0)L Precatalyst->Pd(0)L Activation Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' ArB(OH)2 ArB(OH)2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L) Transmetalation (Base) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add aryl halide, tetrafluorinated boronic acid, and base to flask Add Catalyst Add Pd precatalyst and ligand Add Reactants->Add Catalyst Add Solvents Add degassed solvents Add Catalyst->Add Solvents Stir Stir vigorously at specified temperature (RT or 40 °C) Add Solvents->Stir Monitor Monitor progress (TLC, GC-MS, LC-MS) Stir->Monitor Quench Cool and dilute with organic solvent and water Monitor->Quench Upon completion Extract Separate layers and extract aqueous phase Quench->Extract Dry and Concentrate Dry combined organic layers and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify Characterize Product Characterize Product Purify->Characterize Product

Caption: Experimental Workflow

Data Presentation

The following tables summarize the reaction conditions and yields for the palladium-catalyzed coupling of 2,3,5,6-tetrafluorophenylboronic acid and other polyfluorinated boronic acids with various aryl and heteroaryl halides and triflates. The use of a specific palladium precatalyst is crucial for the success of these reactions.[1]

Table 1: Coupling of 2,6-Difluorophenylboronic Acid with Aryl (Pseudo)halides [1]

EntryAryl Halide/TriflateProductYield (%)
14-Chloroanisole4-Methoxy-2',6'-difluorobiphenyl93
24-Chlorotoluene4-Methyl-2',6'-difluorobiphenyl91
34-Trifluoromethylchlorobenzene4-(Trifluoromethyl)-2',6'-difluorobiphenyl95
42-Chlorobenzonitrile2-Cyano-2',6'-difluorobiphenyl90
51-Bromo-4-vinylbenzene4-Vinyl-2',6'-difluorobiphenyl92
64-Bromobenzaldehyde4-Formyl-2',6'-difluorobiphenyl96
74-Bromobenzotrifluoride4-(Trifluoromethyl)-2',6'-difluorobiphenyl98
82-Bromopyridine2-(2',6'-Difluorophenyl)pyridine85
94-Tolyl triflate4-Methyl-2',6'-difluorobiphenyl94

Table 2: Coupling of 2,3,5,6-Tetrafluorophenylboronic Acid with Aryl Halides [2]

EntryAryl HalideProductYield (%)
14-Chloroanisole4-Methoxy-2',3',5',6'-tetrafluorobiphenyl95
24-Chlorotoluene4-Methyl-2',3',5',6'-tetrafluorobiphenyl92
31-Bromo-4-vinylbenzene4-Vinyl-2',3',5',6'-tetrafluorobiphenyl90
44-Bromobenzaldehyde4-Formyl-2',3',5',6'-tetrafluorobiphenyl94
52-Bromopyridine2-(2',3',5',6'-Tetrafluorophenyl)pyridine88

Experimental Protocols

The following protocols are adapted from literature procedures that have demonstrated high efficacy in the coupling of tetrafluorinated boronic acids.[1][2][5]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Tetrafluoroaryl Boronic Acids with Aryl Chlorides, Bromides, and Triflates [1][2]

This protocol is particularly effective for challenging couplings of unstable boronic acids by utilizing a highly active palladium precatalyst.

Materials:

  • Aryl halide or triflate (1.0 mmol, 1.0 equiv)

  • Tetrafluorinated boronic acid (e.g., 2,3,5,6-tetrafluorophenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2 or a similar advanced precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Dry round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert gas handling

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide or triflate (1.0 mmol), the tetrafluorinated boronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) or, for less reactive substrates, at 40 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete within 30 minutes to 2 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Alternative Conditions for Suzuki-Miyaura Coupling [5]

This protocol provides an alternative set of conditions that can be effective for certain substrate combinations.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Tetrafluorinated boronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Dry round-bottom flask with a magnetic stir bar and a reflux condenser

  • Septum and needles for inert gas handling

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), tetrafluorinated boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Palladium catalysts and their reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting

  • Low Yield:

    • Ensure all solvents and reagents are anhydrous and properly degassed.

    • Verify the activity of the palladium catalyst. Using a fresh batch or a different precatalyst may be necessary.

    • For challenging substrates, increasing the reaction temperature or time may improve yields, but be mindful of potential boronic acid decomposition.[2]

  • Protodeboronation:

    • This is a common side reaction with electron-deficient boronic acids.[6] Using a precatalyst that ensures rapid catalytic turnover is the best strategy to minimize this.[1][2]

    • Consider using a milder base or a different solvent system.

  • Homocoupling of Boronic Acid:

    • This can occur, particularly with highly active catalysts. Optimizing the reaction conditions, such as catalyst loading and temperature, can help to minimize this side product.[4]

These protocols provide a robust starting point for researchers working with tetrafluorinated boronic acids. Optimization for specific substrates may be necessary to achieve the best results.

References

Synthesis of Biaryls Using (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, enabling the efficient synthesis of complex biaryl structures. This document provides detailed application notes and experimental protocols for the use of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in the synthesis of polysubstituted biaryls. The presence of the tetrafluorinated phenyl ring and the methoxy group in this building block allows for the introduction of unique electronic and steric properties into the target molecules, which can be advantageous for modulating their biological activity and material properties.

However, the use of electron-deficient boronic acids, such as polyfluorinated derivatives, in Suzuki-Miyaura couplings can present challenges. These substrates are often prone to a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired biaryl product. Overcoming this challenge typically requires careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. This guide offers insights into these considerations and provides robust protocols to facilitate the successful synthesis of biaryls using this compound.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves a catalytic cycle mediated by a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium(II) complex. This step is often rate-limiting, especially with electron-deficient boronic acids.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar-Ar') and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a suitable base is critical for activating the boronic acid and facilitating the transmetalation step. For challenging couplings involving electron-deficient boronic acids, stronger bases and specialized ligands are often employed to promote efficient reaction kinetics and suppress protodeboronation.

Experimental Protocols

The following protocols are designed to serve as a starting point for the synthesis of biaryls using this compound. Optimization of specific parameters may be necessary for different aryl halide coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the coupling of polyfluorinated arylboronic acids.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol% Pd), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (2.0-3.0 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with different boronic acids, providing a comparative basis for planning experiments with this compound.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Halides

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
24-Bromoanisole4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001692
31-Chloro-2-nitrobenzene3-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1102485
42-Bromopyridine(2,3,5,6-Tetrafluorophenyl)boronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane1001878
54-IodotolueneThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O9012[Data not available in searched literature]
61-Bromo-3,5-dimethylbenzeneThis compoundPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane10024[Data not available in searched literature]

Note: Specific yield data for couplings with this compound were not found in the searched literature. The conditions presented are based on protocols for similar polyfluorinated boronic acids and serve as a starting point for optimization.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (2,3,5,6-Tetrafluoro-4- methoxyphenyl)boronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reactants->Inert_Atmosphere Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute with Organic Solvent, Wash with Water and Brine Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura biaryl synthesis.

Applications in Drug Development and Medicinal Chemistry

The introduction of the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety into drug candidates can significantly impact their physicochemical and pharmacological properties. The fluorine atoms can enhance metabolic stability by blocking sites of enzymatic oxidation and can modulate lipophilicity, which affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the unique electronic properties of the polyfluorinated ring can lead to altered binding interactions with biological targets, potentially improving potency and selectivity. The methoxy group provides a handle for further functionalization or can participate in key hydrogen bonding interactions within a receptor's active site. Biaryls containing this motif are of interest in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic areas where fine-tuning of molecular properties is crucial for efficacy and safety.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryls with potential applications in drug discovery and materials science. While its electron-deficient nature necessitates careful optimization of Suzuki-Miyaura coupling conditions to mitigate protodeboronation, the use of appropriate palladium catalysts, bulky phosphine ligands, and suitable bases can lead to successful cross-coupling reactions. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity with a broader range of coupling partners will undoubtedly expand its utility in the creation of novel and functional molecules.

Application Notes and Protocols: (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a versatile and valuable building block in medicinal chemistry. Its unique tetrafluorinated phenyl ring coupled with a methoxy group offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can participate in key hydrogen bonding interactions within protein targets. This reagent is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often scaffolds for potent and selective inhibitors of various enzymes and receptors.

This document provides detailed application notes on the use of this compound in the development of inhibitors for key therapeutic targets, including p38 MAP kinase, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and the Farnesoid X Receptor (FXR). Furthermore, a general experimental protocol for its use in Suzuki-Miyaura coupling is provided, alongside structured data tables summarizing the activity of resulting compounds.

Application 1: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[1] Consequently, p38 MAPK is a significant target for the development of novel anti-inflammatory agents.[1][2] The introduction of the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety has been explored in the synthesis of potent p38 MAPK inhibitors.

Signaling Pathway

p38_MAPK_pathway Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Upstream Kinases Upstream Kinases Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Inhibitor (2,3,5,6-Tetrafluoro-4-methoxyphenyl) -based inhibitor Inhibitor->p38 MAPK

Caption: p38 MAPK signaling pathway and point of inhibition.

Quantitative Data
Compound IDTargetAssayIC50 (µM)Reference CompoundIC50 (µM)
13m p38α MAPKin vitro kinase assay0.031 ± 0.14SB 2035800.043 ± 0.14
6f p38α MAPKin vitro kinase assay0.040--
8h p38α MAPKin vitro kinase assay0.27SB2035800.50
11k p38α MAPKin vitro kinase assay3.37 ± 0.24--

Note: The compounds listed are examples of p38 MAPK inhibitors and may not all contain the (2,3,5,6-Tetrafluoro-4-methoxyphenyl) moiety, but represent the potency of compounds in this class.[3]

Application 2: Development of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the MAP3K family, is a key signaling node in the inflammatory response, activated by cytokines such as TNF-α and IL-1.[4] Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers.[4] The unique electronic properties of the tetrafluorinated phenyl ring can be exploited to achieve high potency and selectivity for TAK1 inhibitors.

Signaling Pathway

TAK1_signaling_pathway Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1) TAK1 TAK1 Pro-inflammatory Cytokines (TNF-α, IL-1)->TAK1 MAP2K (MKK3/4/6/7) MAP2K (MKK3/4/6/7) TAK1->MAP2K (MKK3/4/6/7) p38/JNK p38/JNK MAP2K (MKK3/4/6/7)->p38/JNK Inflammatory and Apoptotic Responses Inflammatory and Apoptotic Responses p38/JNK->Inflammatory and Apoptotic Responses Inhibitor (2,3,5,6-Tetrafluoro-4-methoxyphenyl) -based inhibitor Inhibitor->TAK1

Caption: TAK1 signaling pathway and point of inhibition.

Quantitative Data
Compound IDTargetAssayIC50 (nM)
TakinibTAK1Kinase Assay<100
NG-25TAK1Kinase Assay<100
AZ-TAK1 (4)TAK1Kinase Assay<100

Note: This table provides context on the potency of known TAK1 inhibitors.[4]

Application 3: Farnesoid X Receptor (FXR) Antagonists

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[5][6] Both FXR agonists and antagonists are being investigated for various metabolic diseases.[6][7] The synthesis of non-steroidal FXR antagonists can be achieved through Suzuki-Miyaura coupling, where this compound can serve as a key building block to introduce a moiety that modulates receptor interaction.

Signaling Pathway

FXR_signaling_pathway Bile Acids Bile Acids FXR FXR Bile Acids->FXR FXR/RXR Heterodimer FXR/RXR Heterodimer FXR->FXR/RXR Heterodimer RXR RXR RXR->FXR/RXR Heterodimer Target Gene Expression (e.g., SHP, FGF19) Target Gene Expression (e.g., SHP, FGF19) FXR/RXR Heterodimer->Target Gene Expression (e.g., SHP, FGF19) Metabolic Regulation Metabolic Regulation Target Gene Expression (e.g., SHP, FGF19)->Metabolic Regulation Antagonist (2,3,5,6-Tetrafluoro-4-methoxyphenyl) -based antagonist Antagonist->FXR

Caption: FXR signaling pathway and point of antagonism.

Quantitative Data
Compound IDTargetAssayIC50 (µM)
5s FXRTransactivation Assay12.2 ± 0.2
FXR antagonist 3 FXR-0.89
Guggulsterone FXRCDCA-induced activation15-17

Note: Compound 5s is an example of a trisubstituted isoxazole derivative developed as an FXR antagonist.[5] FXR antagonist 3 is another example of a potent antagonist.[8] Guggulsterone is a natural product with FXR antagonistic activity.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[9]

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add Aryl Halide, This compound, Base, and Solvent to Flask Add Catalyst Add Palladium Catalyst and Ligand Add Reactants->Add Catalyst Inert Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Add Catalyst->Inert Atmosphere Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert Atmosphere->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute with Organic Solvent and Water, Separate Layers, and Extract Aqueous Layer Cooling->Extraction Drying Dry Combined Organic Layers (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the solvent (e.g., 1,4-dioxane/water, 4:1) via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion

This compound is a key synthetic intermediate that enables medicinal chemists to access novel chemical entities with enhanced pharmacological properties. Its application in the synthesis of inhibitors for p38 MAP kinase, TAK1, and FXR demonstrates its utility in developing potential therapeutics for a range of diseases. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development.

References

Application Notes and Protocols for (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a fluorinated aromatic boronic acid that serves as a critical building block in the synthesis of advanced functional materials. The presence of a tetrafluorinated phenyl ring and a methoxy group imparts unique electronic and physical properties to the resulting materials. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties, thermal stability, and intermolecular interactions of target molecules. This makes it a valuable reagent in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers.

The primary application of this compound in materials science is as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the fluorinated phenyl ring of the boronic acid and various aryl halides, leading to the construction of complex molecular architectures with tailored properties.

Application in Liquid Crystal Synthesis

The introduction of the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety into liquid crystal structures is a strategic approach to modify their mesomorphic and electro-optical properties. The tetrafluorophenyl group can enhance the thermal stability and influence the phase behavior of the resulting liquid crystals.

Synthesis of Fluorinated Liquid Crystal Precursors

This compound is a key precursor for the synthesis of more complex intermediates used in the production of fluorinated liquid crystals. A notable example is its use in the synthesis of 4-n-alkoxy-2,3,5,6-tetrafluorophenylacetylene, a key component for a homologous series of liquid crystals.

Reaction Scheme:

BoronicAcid This compound EthynylIntermediate 4-n-alkoxy-2,3,5,6-tetrafluorophenylacetylene BoronicAcid->EthynylIntermediate Sonogashira Coupling LiquidCrystal Final Liquid Crystal EthynylIntermediate->LiquidCrystal Esterification

Caption: Synthetic pathway to fluorinated liquid crystals.

Mesomorphic Properties of Resulting Liquid Crystals

The incorporation of the 4-n-alkoxy-2,3,5,6-tetrafluorophenyl moiety into benzoate-based liquid crystals leads to the formation of materials exhibiting smectic A and nematic phases. The phase transition temperatures and enthalpies are influenced by the length of the alkoxy chains.

Compound (Series 1: n)Crystalline to Smectic A Transition (°C)Smectic A to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
5 103.5134.2138.5
6 98.7136.8139.1
7 96.2138.5-
8 94.8139.6-
9 93.1138.7-
10 91.5136.9-
Compound (Series 2: n)Crystalline to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
5 105.1128.4
6 101.3130.2
7 99.8131.5
8 97.6132.1
9 96.4131.8
10 95.2130.9

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a tetrafluorinated biaryl compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Bromide Boronic Acid Catalyst & Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Purified Tetrafluorinated Biaryl I->J

Caption: Suzuki-Miyaura coupling workflow.

Synthesis of 4-Methoxy-2,3,5,6-tetrafluorophenylacetylene

This protocol outlines the synthesis of a key intermediate for fluorinated liquid crystals.

Materials:

  • 1-Bromo-4-methoxy-2,3,5,6-tetrafluorobenzene

  • Ethynyltrimethylsilane

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Toluene

Procedure:

  • Sonogashira Coupling:

    • To a solution of 1-bromo-4-methoxy-2,3,5,6-tetrafluorobenzene (1.0 eq) in toluene and triethylamine, add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Stir the mixture at 70 °C for 8 hours under an inert atmosphere.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 1-(trimethylsilyl)-2-(4-methoxy-2,3,5,6-tetrafluorophenyl)acetylene.

  • Desilylation:

    • Dissolve the silylated intermediate (1.0 eq) in methanol.

    • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and add water.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain 4-methoxy-2,3,5,6-tetrafluorophenylacetylene.

cluster_sonogashira Sonogashira Coupling cluster_desilylation Desilylation A Combine Reactants: Fluorinated Aryl Bromide Ethynyltrimethylsilane Catalysts B Reaction at 70°C, 8h A->B C Purification B->C D Silylated Intermediate C->D E Dissolve in Methanol D->E F Add K2CO3, Stir at RT, 2h E->F G Workup and Extraction F->G H Final Acetylene Intermediate G->H

Caption: Synthesis of an acetylene intermediate.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials. Its use in Suzuki-Miyaura and other cross-coupling reactions allows for the precise introduction of a tetrafluorinated methoxyphenyl group, enabling the fine-tuning of material properties for applications in liquid crystals and other areas of materials science. The provided protocols serve as a starting point for the synthesis of novel functional materials, and the data presented highlights the impact of this moiety on the mesomorphic behavior of liquid crystals.

Application Notes and Protocols for Suzuki Coupling Using Electron-Poor Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, the use of electron-poor boronic acids in this reaction presents unique challenges. These substrates often exhibit slower rates of transmetalation and can be prone to decomposition under standard reaction conditions.[1][2][3] Overcoming these hurdles is critical for the synthesis of many important compounds in medicinal chemistry and materials science. This document provides detailed protocols and comparative data to facilitate the successful Suzuki coupling of electron-poor boronic acids.

Challenges with Electron-Poor Boronic Acids

The primary difficulties encountered with electron-deficient boronic acids in Suzuki couplings include:

  • Slow Transmetalation: The reduced nucleophilicity of the boronic acid slows down the key transmetalation step in the catalytic cycle.[1][3]

  • Decomposition Pathways: Electron-poor boronic acids can be more susceptible to side reactions like protodeboronation and homocoupling.[2]

  • Catalyst Selection: Not all palladium or nickel catalyst systems are effective for these challenging substrates, requiring careful selection of ligands and precatalysts.[1][2]

To address these challenges, specific strategies have been developed, including the use of highly active catalysts, stronger bases, and carefully chosen solvents.

Comparative Data of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of electron-poor boronic acids. The following tables summarize common catalytic systems and their performance with these challenging substrates.

Table 1: Comparison of Palladium Catalysts and Ligands [1]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands.2-5

Table 2: Comparison of Bases and Solvents [1]

BaseSolvent SystemComments
K₃PO₄Toluene/H₂O (e.g., 9:1)A strong base that can accelerate slow reactions; the biphasic system is common.
K₂CO₃Dioxane/H₂OA common and effective base of moderate strength. Dioxane is a peroxide-forming solvent.
Cs₂CO₃THFA strong base that can be effective for slow reactions, though it is more expensive and can promote side reactions.
Et₃NAcetonitrileAn organic base useful for anhydrous conditions, but its weaker basicity may not be sufficient for electron-poor boronic acids.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of electron-poor boronic acids.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a general starting point for the coupling of an electron-poor boronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-poor boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene/H₂O 9:1)

  • Anhydrous sodium sulfate

  • Organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-poor boronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of Fluoro-Containing Arylboronic Acids

This protocol is adapted for nickel-catalyzed couplings, which can be effective for certain electron-poor substrates.[2]

Materials:

  • Aryl arenesulfonate (1.0 equiv)

  • Fluoro-containing arylboronic acid (1.5 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.03 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.12 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add the arylboronic acid and potassium phosphate to a reaction vial.

  • Catalyst Preparation: In a separate vial, add the Ni(COD)₂ and tricyclohexylphosphine to anhydrous THF and stir for 5-10 minutes.

  • Reaction Initiation: Add the catalyst solution to the vial containing the boronic acid and base. Then, add the aryl arenesulfonate.

  • Reaction: Allow the mixture to react at the appropriate temperature (room temperature may be sufficient in some cases).[2]

  • Monitoring and Workup: Follow the monitoring, workup, and purification steps as described in Protocol 1.

Diagrams

Suzuki_Workflow General Workflow for Suzuki Coupling of Electron-Poor Boronic Acids cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep 1. Add aryl halide, boronic acid, and base to a dry reaction vial. inert 2. Establish an inert atmosphere (Ar or N₂). prep->inert cat_add 3. Add palladium catalyst and ligand. inert->cat_add solv_add 4. Add degassed solvent. cat_add->solv_add react 5. Heat and stir the reaction mixture. solv_add->react monitor 6. Monitor reaction progress (TLC, GC/LC-MS). react->monitor workup 7. Cool, dilute, and perform aqueous workup. monitor->workup dry 8. Dry the organic layer and concentrate. workup->dry purify 9. Purify the product by chromatography. dry->purify

Caption: General workflow for a Suzuki coupling reaction.

Conclusion

The successful Suzuki-Miyaura coupling of electron-poor boronic acids is achievable with careful consideration of the reaction parameters. The use of highly active catalyst systems, such as those employing Buchwald-type ligands, along with appropriate bases and solvents, is key to overcoming the inherent challenges of these substrates. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations in their own work.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile reagent is a key building block for the synthesis of complex aromatic structures pertinent to pharmaceutical and materials science research. The tetrafluorinated methoxy-substituted phenyl motif can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules.

Introduction to Cross-Coupling with Polyfluorinated Boronic Acids

This compound is an electron-deficient boronic acid that presents unique challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. The high degree of fluorination enhances the acidity of the boronic acid and can influence the kinetics of the catalytic cycle. While highly valuable, researchers should be aware of potential side reactions and the need for careful optimization of reaction conditions.

Key considerations for successful coupling include:

  • Protodeboronation: Polyfluorinated phenylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. This can be mitigated by careful selection of the base and reaction temperature.

  • Homocoupling: The formation of symmetrical biphenyls from the coupling of two boronic acid molecules can occur, complicating purification. The choice of catalyst and reaction conditions can minimize this side product.

  • Transmetalation Rate: The electron-withdrawing nature of the fluorine atoms can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The use of appropriate ligands and bases is crucial to facilitate this step.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Table 1: Coupling of Polyfluorophenylboronic Acids with Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2,3,4,5-Tetrafluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/THF/H₂O9516~36
21-Bromo-4-nitrobenzenePentafluorophenylboronic acidPd(PPh₃)₄ (3)-CsF (2) / Ag₂O (1)THF6012>90
34-Bromotoluene2,6-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O802~90
42-Bromopyridine2,3,4,5-Tetrafluorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)K₂CO₃ (2.2)Dioxane/H₂O9560~43

Table 2: Coupling of Polyfluorophenylboronic Acids with Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole2,6-Difluorophenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂ORT0.5>95
21-Chloro-4-nitrobenzene2,4,6-Trifluorophenylboronic acidXPhos Pd G3 (3)-K₃PO₄ (2)THF/H₂O400.5>95
32-Chloropyridine2,6-Difluorophenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂ORT0.5~93

Note: The data in these tables are derived from studies on analogous polyfluorinated boronic acids and are intended to serve as a guideline for reaction optimization.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is a robust starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the reaction of an aryl halide with this compound to synthesize the corresponding tetrafluorinated biaryl derivative.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a Buchwald precatalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The choice of solvent can be critical; for many Suzuki couplings, a mixture of an organic solvent and water is effective.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) for the required time (typically 0.5 to 24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents 1. Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup 2. Assemble Glassware (Flame-dried Schlenk flask) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvent inert->solvent heating 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->heating quench 6. Cool and Quench heating->quench extract 7. Extraction with Organic Solvent and Water quench->extract dry 8. Dry Organic Layer extract->dry purify 9. Concentrate and Purify (Column Chromatography) dry->purify product 10. Characterize Product (NMR, MS, etc.) purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Derivatization of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a tetrafluorinated phenyl ring imparts unique properties to its derivatives, including increased metabolic stability, altered lipophilicity, and potentially enhanced biological activity. This document provides detailed application notes and protocols for the derivatization of this fluorinated boronic acid, focusing on two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

The protocols provided herein are based on established methodologies for structurally related polyfluorinated arylboronic acids. Due to the electron-deficient nature of the (2,3,5,6-Tetrafluoro-4-methoxyphenyl) moiety, optimization of the reaction conditions for specific substrates is highly recommended.

Key Derivatization Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

  • Challenges: The high degree of fluorination in this compound renders it electron-deficient, which can present challenges compared to electron-rich or neutral boronic acids. Key side reactions to be aware of are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for a successful coupling. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective. Palladium precatalysts that rapidly form the active catalytic species can be advantageous in minimizing the decomposition of the sensitive boronic acid.

  • Base and Solvent: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent, typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water, can also significantly influence the reaction outcome.

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following table presents representative data from the literature for Suzuki-Miyaura couplings of structurally similar polyfluorinated arylboronic acids. These examples can serve as a guide for expected yields and reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2,3,4,5-Tetrafluorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄Toluene/H₂O1001685
21-Bromo-4-nitrobenzene2,3,5,6-Tetrafluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901278
32-BromopyridinePentafluorophenylboronic acidPd(PPh₃)₄ (5)-CsF/Ag₂ODME7024>90[1]

Note: This data is illustrative and based on reactions with similar, not identical, boronic acids. Optimization for this compound is necessary.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a nucleophile containing an N-H or O-H bond, such as an amine, amide, or alcohol.[2][3] This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

  • Reaction Conditions: A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[3]

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used copper catalyst.

  • Base: A base, such as pyridine or triethylamine, is often required to facilitate the reaction.

  • Substrate Scope: The reaction is compatible with a wide range of amines, amides, and alcohols. However, the reactivity of the electron-deficient this compound in this coupling may vary, and optimization is likely required.

This protocol provides a general method for the N-arylation of an amine with this compound.

Materials:

  • This compound

  • Amine or other N-H containing compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Pyridine, Triethylamine)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a round-bottom flask, add the amine (1.0 equivalent), this compound (1.5-2.0 equivalents), and copper(II) acetate (10-20 mol%).

  • If using, add activated molecular sieves.

  • Add the solvent, followed by the base (2.0-3.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following table provides representative data for Chan-Lam couplings with various arylboronic acids.

EntryNucleophileBoronic AcidCopper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCMRT2485
2Imidazole4-Methoxyphenylboronic acidCu(OAc)₂ (20)Et₃NDCMRT4892
3BenzamidePhenylboronic acidCu(OAc)₂ (10)PyridineDCMRT7275

Note: This data is for general arylboronic acids. The reactivity of this compound may differ, and optimization of the reaction conditions is essential.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'F-B(OH)₂ Base PdII_Aryl_ArF Ar-Pd(II)-Ar'F Ln Transmetalation->PdII_Aryl_ArF RedElim Reductive Elimination PdII_Aryl_ArF->RedElim RedElim->Pd0 Ar-Ar'F

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) Coordination Coordination CuII->Coordination Nu-H CuII_Nu Cu(II)-NuH Coordination->CuII_Nu Transmetalation Transmetalation CuII_Nu->Transmetalation Ar'F-B(OH)₂ CuII_Aryl_Nu Ar'F-Cu(II)-Nu Transmetalation->CuII_Aryl_Nu RedElim Reductive Elimination CuII_Aryl_Nu->RedElim Cu0 Cu(0) RedElim->Cu0 Ar'F-Nu Oxidation Oxidation Cu0->Oxidation O₂ (Air) Oxidation->CuII

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Applications in Drug Development

Derivatives of this compound are of significant interest to researchers in drug discovery and development for several reasons:

  • Metabolic Stability: The presence of multiple fluorine atoms on the phenyl ring can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.

  • Modulation of Physicochemical Properties: The highly fluorinated methoxyphenyl group can influence key drug-like properties such as lipophilicity (logP), pKa, and membrane permeability.

  • Unique Biological Interactions: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to novel and enhanced interactions with biological targets.

  • Scaffolding for Bioactive Molecules: The biaryl and aryl-heteroatom structures synthesized via the described coupling reactions are privileged scaffolds found in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

By employing the derivatization strategies outlined in this document, researchers can readily access a diverse library of novel compounds for screening in various therapeutic areas, accelerating the drug discovery process.

References

Application Notes and Protocols for the Use of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a specialized synthetic building block that holds significant promise in the development of novel agrochemicals. The incorporation of a tetrafluorinated methoxyphenyl moiety can enhance the biological efficacy, metabolic stability, and overall performance of active ingredients. This is primarily due to the unique electronic properties and the high strength of the carbon-fluorine bond, which can improve interactions with biological targets and resist metabolic degradation.

The primary application of this compound in agrochemical synthesis is through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction enables the formation of a carbon-carbon bond between the tetrafluorinated methoxyphenyl group and a variety of aryl or heteroaryl halides, which are common core structures in many pesticides.

Key Applications in Agrochemical Scaffolds

The (2,3,5,6-Tetrafluoro-4-methoxyphenyl) moiety is a valuable addition to several classes of agrochemicals, including:

  • Fungicides: Particularly in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. Many modern SDHIs are pyrazole carboxamides, where a substituted phenyl ring is attached to the pyrazole core. The introduction of the tetrafluoromethoxyphenyl group can lead to new compounds with improved fungicidal activity and a broader spectrum of disease control.

  • Herbicides: In the development of new herbicides, such as those targeting protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The electronic nature of the fluorinated ring can be tuned to optimize the binding affinity to these key enzymes.

  • Insecticides: For the synthesis of novel insecticides, where the unique properties of the fluorinated substituent can enhance potency and selectivity, potentially leading to new modes of action or overcoming existing resistance mechanisms.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide, a common step in the synthesis of pyrazole-based fungicides.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Boronic_Acid This compound Product Coupled Product (Agrochemical Precursor) Boronic_Acid->Product Suzuki-Miyaura Coupling Heteroaryl_Halide Heteroaryl Halide (e.g., Bromopyrazole derivative) Heteroaryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/Water) Heat Heat (80-100 °C) Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2 + Base Coupled Pd(II)\nComplex Coupled Pd(II) Complex Transmetalation->Coupled Pd(II)\nComplex Reductive\nElimination Reductive Elimination Coupled Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Boronic Acid, Heteroaryl Halide, Base B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Add Solvent and Catalyst B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Couplings with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with low yields in Suzuki couplings involving fluorinated boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki coupling reactions with fluorinated boronic acids give low yields?

A1: The primary reason for low yields is the electronic nature of fluorinated boronic acids. Fluorine is a highly electronegative and electron-withdrawing group.[1] This decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid. While this might seem beneficial, an overly electron-deficient ring can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[1] Consequently, fluorinated boronic acids can be more challenging coupling partners compared to their non-fluorinated or electron-rich counterparts, often requiring more rigorous optimization of reaction conditions to achieve satisfactory yields.[1]

Q2: What are the first things to check when my Suzuki coupling with a fluorinated boronic acid fails or gives a low yield?

A2: When troubleshooting a low-yielding Suzuki coupling, start by assessing these key parameters:[2]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. Some palladium(II) precatalysts require in-situ reduction.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[2] It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Reagents: Verify the purity of your fluorinated boronic acid, as impurities can interfere with the reaction.

  • Reaction Conditions: Re-evaluate your choice of base, solvent, temperature, and reaction time, as these are critical for successful coupling with electron-deficient partners.

Q3: What is protodeboronation and how can I minimize it with my fluorinated boronic acid?

A3: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This consumes your starting material and reduces the yield of the desired product. Fluorinated and other electron-deficient heterocyclic boronic acids are particularly susceptible to this side reaction.[3][4]

To minimize protodeboronation, consider the following strategies:

  • Stabilize the Boronic Acid: Convert the boronic acid to a more stable derivative, such as:

    • Potassium Organotrifluoroborates (R-BF3K): These salts are generally more stable and can be used directly in the coupling reaction.[3][5]

    • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions.[3]

    • Diethanolamine (DABO) boronates: These form air- and water-stable complexes that are easy to prepare and handle.[3][6]

  • Optimize the Base: Use a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] Strong, nucleophilic bases, especially in aqueous media, can accelerate protodeboronation.[3]

  • Control the Temperature: Lowering the reaction temperature can disfavor protodeboronation. However, this may also slow down the desired coupling, necessitating a more active catalyst system.[3]

  • Use Anhydrous Conditions: For boronic acids highly prone to protodeboronation, anhydrous solvents (e.g., toluene, dioxane, THF) are generally preferred.[3]

Q4: How do I choose the right ligand and palladium source for coupling with electron-deficient fluorinated boronic acids?

A4: The choice of catalyst system is critical for activating electron-deficient substrates. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[7]

  • Ligands: Electron-rich and bulky phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][3][7] These ligands accelerate the oxidative addition step, which can be slow with electron-rich aryl halides, and promote the overall catalytic cycle.

  • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may show lower activity with challenging substrates and require higher temperatures.[7] Pre-formed palladium complexes with Buchwald-type ligands (e.g., XPhos Pd G3 or G4) or combinations like Pd(OAc)₂ or Pd₂(dba)₃ with the desired ligand are often more effective.[2][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Low to no yield, with starting materials largely unreacted.

  • Potential Cause: The catalyst system is not active enough, or the reaction temperature is too low. The oxidative addition step may be particularly slow if you are using an electron-rich aryl halide.

  • Solution:

    • Switch to a more active catalyst system. Use an electron-rich and bulky phosphine ligand like SPhos or XPhos in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G4).[7][8]

    • Increase the reaction temperature cautiously. Monitor for any increase in side products.[2]

    • Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[9]

Issue 2: Low yield of the desired product, but significant formation of a protodeboronated side product.

  • Potential Cause: The fluorinated boronic acid is unstable under the reaction conditions, leading to protodeboronation. This is often exacerbated by strong bases, high temperatures, and the presence of water.

  • Solution:

    • Stabilize the Boronic Acid: Convert the boronic acid to its potassium trifluoroborate (BF₃K) or MIDA boronate derivative before the coupling reaction.[3][10]

    • Optimize the Base: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3]

    • Lower the Temperature: Reduce the reaction temperature and compensate for the slower reaction rate by using a more active catalyst system.[3]

    • Use Anhydrous Conditions: Employ anhydrous solvents like toluene or dioxane to minimize water-mediated protodeboronation.[3]

Issue 3: Inconsistent reaction yields, even when following the same procedure.

  • Potential Cause 1: Incomplete degassing of the reaction mixture, leading to catalyst deactivation.[3]

  • Solution 1: Ensure all solvents are thoroughly degassed before use, and the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).

  • Potential Cause 2: The purity of the fluorinated boronic acid varies between batches.

  • Solution 2: Always check the purity of the boronic acid by NMR before use.[3] If necessary, purify the boronic acid or convert it to a more stable, crystalline derivative like a DABO boronate for easier handling and purification.[3][6]

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids [7]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands.1-3

Table 2: Effect of Base on Suzuki Coupling Yield with Fluorinated Boronic Acids (Illustrative)

BaseSolventTemperature (°C)Time (h)Yield (%)Notes
K₂CO₃Dioxane/H₂O (4:1)1001245Moderate yield, some protodeboronation observed.
Cs₂CO₃Dioxane1001275Improved yield, less protodeboronation in anhydrous conditions.
K₃PO₄Toluene110885High yield, effective for challenging couplings.
NaOHTHF/H₂O (4:1)801220Low yield, significant protodeboronation.

Note: The data in Table 2 is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling with a Fluorinated Boronic Acid [9]

  • Vessel Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add the fluorinated boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M with respect to the limiting reagent.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate for Enhanced Stability [2][6]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equivalent) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the precipitate appears.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield with Fluorinated Boronic Acid cause1 Slow Transmetalation (Electron-Deficient Boronic Acid) start->cause1 cause2 Protodeboronation start->cause2 cause3 Catalyst Inactivity start->cause3 sol1a Use Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) cause1->sol1a sol1b Use Electron-Rich Ligand (e.g., SPhos, XPhos) cause1->sol1b sol1c Increase Reaction Temperature cause1->sol1c sol2a Stabilize Boronic Acid (BF3K, MIDA, DABO) cause2->sol2a sol2b Use Weaker Base cause2->sol2b sol2c Lower Temperature cause2->sol2c sol3a Use Active Pre-catalyst (e.g., XPhos Pd G4) cause3->sol3a sol3b Ensure Inert Atmosphere (Degas Solvents) cause3->sol3b

Caption: Troubleshooting workflow for low yields in Suzuki couplings with fluorinated boronic acids.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Fluorinated Boronic Acid, Base, Solvent) degas 2. Degas Solvent (e.g., Argon sparging) prep->degas setup 3. Reaction Setup (Under Inert Atmosphere) degas->setup catalyst 4. Add Pd Catalyst & Ligand setup->catalyst heat 5. Heat Reaction (Conventional or Microwave) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup 7. Workup (Extraction, Washing, Drying) monitor->workup purify 8. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in cross-coupling reactions. The guidance is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low yields with this electron-deficient boronic acid are typically due to two main side reactions: protodeboronation and homocoupling. The high degree of fluorination makes the boronic acid susceptible to cleavage of the C-B bond (protodeboronation), especially under basic conditions. Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl, can also occur, often promoted by the presence of oxygen. Additionally, the choice of catalyst, ligand, base, and solvent system is critical and may require optimization.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a significant issue for electron-deficient arylboronic acids such as this compound, particularly in the presence of a base.[1]

To minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH or KOH.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can promote protodeboronation. Using a carefully controlled amount of water or anhydrous conditions with a suitable base can be beneficial.

  • Consider Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt, can significantly reduce the rate of protodeboronation.[2] These derivatives are more stable under basic conditions and can be used directly in the coupling reaction.

Q3: How can I prevent the homocoupling of this compound?

A3: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

To prevent homocoupling:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction setup.

  • Use High-Purity Reagents: Ensure the purity of your starting materials, as impurities can sometimes facilitate side reactions.

  • Optimize Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling. Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Protodeboronation of the boronic acid. - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.- Reduce reaction time.- Convert the boronic acid to a more stable boronate ester or trifluoroborate salt.
Inefficient Catalyst System. - Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.- Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have been shown to be effective for electron-deficient substrates.[3]
Poor Solubility of Reagents. - Screen different solvent systems (e.g., dioxane/water, toluene/water, THF/water). Ensure vigorous stirring for biphasic systems.
Significant Homocoupling Byproduct Presence of Oxygen. - Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Ar or N₂).- Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Catalyst/Ligand Combination. - Experiment with different palladium sources and phosphine ligands. Some systems are more prone to homocoupling than others.
Inconsistent Results Variability in Reagent Quality. - Use fresh, high-purity this compound. Boronic acids can degrade upon storage.- Ensure the palladium catalyst is active and not decomposed.
Inconsistent Reaction Setup. - Carefully control reaction parameters such as temperature, stirring rate, and inert atmosphere.

Data Presentation: Comparison of Reaction Conditions for Similar Fluorinated Boronic Acids

While specific data for this compound is limited in the literature, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of other polyfluorinated phenylboronic acids, which can serve as a starting point for optimization.

Boronic Acid Aryl Halide Catalyst System Base Solvent Temp (°C) Yield (%) Key Observation
2,3,4,5-Tetrafluorophenylboronic acid2-BromopyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSuccessful coupling reported.[1]
Pentafluorophenylboronic acidPhenyl iodide/bromidePd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃CsF/Ag₂ONot specifiedNot specified>90A combination of CsF and Ag₂O was essential.[4]
3,4,5-Trifluorophenylboronic acid2,3,4,5-Tetrafluoro-1-iodobenzenePd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O95Low (36)Significant homocoupling of the boronic acid was observed.[1]
2,5-Difluorophenylboronic acidAryl HalidePd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O95VariesXPhos ligand found to be effective in mitigating side reactions.[5]
2,5-Difluorophenylboronic acidAryl HalideBuchwald PalladacycleK₃PO₄THF/H₂ORTVariesHighly active catalyst allows for lower temperatures, reducing protodeboronation.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a good starting point for minimizing side reactions due to the efficiency of modern catalyst systems.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Potassium Trifluoroborate Salt for Enhanced Stability

This two-step procedure can significantly improve yields by using a more stable boronic acid derivative.

Step 1: Preparation of Potassium (2,3,5,6-Tetrafluoro-4-methoxyphenyl)trifluoroborate

  • Dissolve this compound in methanol.

  • Add an aqueous solution of KHF₂ (4 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a suitable solvent (e.g., acetone) to remove excess KHF₂ and isolate the potassium trifluoroborate salt.

Step 2: Suzuki-Miyaura Coupling using the Trifluoroborate Salt

  • Follow the general procedure in Protocol 1, substituting the boronic acid with the prepared potassium (2,3,5,6-Tetrafluoro-4-methoxyphenyl)trifluoroborate (1.2 - 1.5 equiv).

  • The base is still required for the coupling reaction.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition BoronicAcid (2,3,5,6-Tetrafluoro-4- methoxyphenyl)boronic acid (Ar'-B(OH)₂) BoronicAcid->ArPdX Base Base Base->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Key Side Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling BoronicAcid1 This compound Arene 1,2,4,5-Tetrafluoro-3-methoxybenzene BoronicAcid1->Arene C-B Bond Cleavage ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->BoronicAcid1 Base1 Base Base1->ProtonSource BoronicAcid2 This compound Dimer Symmetrical Biaryl Byproduct BoronicAcid2->Dimer Pd-catalyzed Dimerization Pd_catalyst Pd Catalyst Pd_catalyst->BoronicAcid2 Oxygen O₂ (promoter) Oxygen->Pd_catalyst Troubleshooting_Workflow Troubleshooting Logic for Poor Yield Start Low Yield in Cross-Coupling Check_SM Analyze Crude Reaction: Starting Materials Consumed? Start->Check_SM SM_Present Starting Materials Remain Check_SM->SM_Present No SM_Consumed Starting Materials Consumed Check_SM->SM_Consumed Yes Check_Catalyst Optimize Catalyst System: - Use bulky, electron-rich ligand (SPhos, XPhos) - Screen Pd source SM_Present->Check_Catalyst Check_Conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time SM_Present->Check_Conditions Check_Side_Products Analyze Byproducts: Protodeboronation or Homocoupling? SM_Consumed->Check_Side_Products Success Improved Yield Check_Catalyst->Success Check_Conditions->Success Protodeboronation Protodeboronation Detected Check_Side_Products->Protodeboronation Protodeboronation Homocoupling Homocoupling Detected Check_Side_Products->Homocoupling Homocoupling Solve_Proto Address Protodeboronation: - Use milder base (K₃PO₄) - Lower temperature - Use boronate ester/trifluoroborate Protodeboronation->Solve_Proto Solve_Homo Address Homocoupling: - Rigorous degassing (Ar/N₂) - Check reagent purity Homocoupling->Solve_Homo Solve_Proto->Success Solve_Homo->Success

References

Technical Support Center: (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid during their experiments.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

  • Initial Assessment: The solubility of arylboronic acids is highly dependent on the solvent's polarity and the specific substituents on the phenyl ring. The electron-withdrawing nature of the four fluorine atoms and the methoxy group on this compound influence its solubility profile.

  • Troubleshooting Steps:

    • Consult Solvent Polarity: Refer to the solvent properties table below to select an appropriate solvent. Polar aprotic solvents are often a good starting point.

    • Employ Co-solvents: If the boronic acid has poor solubility in the primary reaction solvent, the addition of a co-solvent can significantly improve dissolution.

    • Apply Gentle Heating: Increasing the temperature of the solvent can enhance the solubility of the boronic acid.

    • Consider pH Adjustment: For reactions in protic or aqueous media, adjusting the pH can increase solubility.

    • Derivatization to an Ester: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically improve its solubility in organic solvents.

Issue 2: The Suzuki-Miyaura reaction is sluggish or fails to proceed, possibly due to poor solubility of the boronic acid.

  • Initial Assessment: Inadequate solubility of the boronic acid is a common reason for low yields or failure in Suzuki-Miyaura coupling reactions. For the reaction to proceed efficiently, all components must be sufficiently dissolved.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent mixtures. A common strategy for Suzuki coupling is to use a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water with a suitable base.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can improve the solubility of the boronic acid and enhance the reaction rate. Ensure the temperature is compatible with the stability of all reactants and the catalyst.

    • Convert to a Boronic Ester: The use of a more soluble boronic ester derivative, such as the pinacol ester, is a highly effective strategy to overcome solubility issues in Suzuki-Miyaura reactions.

    • Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its structure and the properties of similar fluorinated arylboronic acids, it is expected to have limited solubility in nonpolar organic solvents and better solubility in polar aprotic solvents. For instance, 3,4,5-Trifluorophenylboronic acid is soluble in highly polar organic solvents like DMF and alcohols, as well as THF, but insoluble in less polar ether solvents and nonpolar solvents like petroleum ether and n-hexane.

Q2: In which solvents should I start to test the solubility of this compound?

A2: We recommend starting with polar aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetone, and N,N-Dimethylformamide (DMF). Ethers and ketones have been shown to be effective solvents for phenylboronic acid.[1] For reactions involving aqueous media, mixtures of these organic solvents with water are commonly used.

Q3: How does pH affect the solubility of this boronic acid?

A3: The acidity of boronic acids is a key factor in their aqueous solubility. The pKa of this compound is predicted to be around 6.42. Increasing the pH of an aqueous solution to a value above the pKa will deprotonate the boronic acid to form the more soluble boronate salt. This can be achieved by the careful addition of a base like sodium hydroxide or potassium carbonate.

Q4: Will converting the boronic acid to its pinacol ester improve solubility?

A4: Yes, converting a boronic acid to its pinacol ester is a very common and effective strategy to increase its solubility in organic solvents.[1] Phenylboronic acid pinacol ester, for example, shows significantly better solubility in a range of organic solvents compared to the parent acid.[1] This increased solubility is beneficial for many organic reactions, including Suzuki-Miyaura couplings.

Q5: Are there any safety precautions I should take when heating solvents to improve solubility?

A5: Absolutely. Always use a well-ventilated fume hood. When heating flammable organic solvents, use a heating mantle or an oil bath with a temperature controller. Never heat flammable solvents with an open flame. Ensure your reaction vessel is properly sealed to prevent solvent evaporation, but also ensure it is not a closed system that could build up pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 871126-20-4ChemicalBook
Molecular Formula C₇H₅BF₄O₃ChemicalBook
Molecular Weight 223.92 g/mol ChemicalBook
Melting Point 144-149 °CChemicalBook
Predicted pKa 6.42 ± 0.58ChemicalBook
Appearance White crystalline powderChemicalBook

Table 2: Qualitative Solubility of Structurally Similar Phenylboronic Acids

SolventPhenylboronic Acid[1]3,4,5-Trifluorophenylboronic acid
Water LowInsoluble
Chloroform ModerateSoluble
Acetone HighSoluble
Dipropyl Ether HighInsoluble
Methylcyclohexane Very LowInsoluble
N,N-Dimethylformamide (DMF) SolubleSoluble
Tetrahydrofuran (THF) SolubleSoluble
Alcohols (e.g., Methanol, Ethanol) SolubleSoluble
Petroleum Ether / n-Hexane InsolubleInsoluble

Note: This table provides a general guide. The solubility of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Determination of Solubility using the Dynamic Method

This method involves visually observing the temperature at which a known concentration of the solute dissolves completely in a solvent.

  • Materials:

    • This compound

    • High-purity anhydrous solvent of interest

    • Sealed glass vial or test tube

    • Magnetic stirrer and stir bar

    • Controlled temperature bath (e.g., oil bath)

    • Calibrated thermometer

  • Procedure:

    • Accurately weigh a known amount of this compound into the glass vial.

    • Add a precise volume or weight of the chosen solvent to the vial to achieve a specific concentration.

    • Add the magnetic stir bar to the vial and seal it tightly.

    • Place the vial in the temperature bath and begin stirring.

    • Slowly increase the temperature of the bath (e.g., 0.5-1 °C/min).

    • Carefully observe the solution. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution.

    • Repeat this process for different concentrations to construct a solubility curve.

Protocol 2: Improving Solubility via pH Adjustment (for aqueous/protic media)

  • Materials:

    • This compound

    • Aqueous or protic solvent

    • Suitable base (e.g., 1M NaOH, 1M K₂CO₃)

    • pH meter or pH indicator strips

    • Magnetic stirrer and stir bar

  • Procedure:

    • Suspend the this compound in the chosen solvent.

    • Begin stirring the suspension.

    • Slowly add the base dropwise while monitoring the pH of the solution.

    • Continue adding the base until the solid completely dissolves. A pH of 1.5-2 units above the pKa is generally recommended for complete dissolution.[2]

    • Ensure the chosen base is compatible with your subsequent reaction conditions.

Protocol 3: Synthesis of this compound pinacol ester

This protocol describes a general procedure for the esterification of a boronic acid with pinacol to improve its solubility in organic solvents.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

    • Drying agent (e.g., anhydrous MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and pinacol (1-1.2 equivalents).

    • Add a sufficient amount of anhydrous solvent to suspend the reactants.

    • Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • Once the reaction is complete, filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude pinacol ester.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Solubility Issue Identification cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poor solubility of this compound solvent Solvent Selection / Co-solvents start->solvent heating Heating start->heating ph_adjust pH Adjustment (Aqueous) start->ph_adjust ester Esterification start->ester end Improved Solubility & Successful Reaction solvent->end heating->end ph_adjust->end ester->end

Caption: A workflow diagram illustrating various methods to improve the solubility of this compound.

suzuki_coupling_troubleshooting start Sluggish/Failed Suzuki-Miyaura Reaction solubility Is the boronic acid fully dissolved? start->solubility yes_sol Yes solubility->yes_sol Yes no_sol No solubility->no_sol No other_issues Check Catalyst, Base, Other Reagents yes_sol->other_issues optimize_solvent Optimize Solvent System (e.g., add co-solvent) no_sol->optimize_solvent increase_temp Increase Reaction Temperature no_sol->increase_temp form_ester Convert to Boronic Ester no_sol->form_ester proceed Reaction Proceeds optimize_solvent->proceed increase_temp->proceed form_ester->proceed

Caption: A troubleshooting decision tree for a sluggish or failed Suzuki-Miyaura reaction due to potential solubility issues.

References

Technical Support Center: Optimization of Reactions with Tetrafluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrafluorophenylboronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 2,3,5,6-tetrafluorophenylboronic acid in Suzuki-Miyaura coupling reactions?

A1: 2,3,5,6-tetrafluorophenylboronic acid is an electron-deficient boronic acid due to the strong electron-withdrawing effects of the four fluorine atoms. This property can lead to several challenges in Suzuki-Miyaura coupling reactions:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,2,4,5-tetrafluorobenzene and reducing the yield of the desired product. This process is often promoted by basic conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid to form decafluorobiphenyl can be a problematic side reaction, complicating the purification process.

  • Slower Transmetalation: The electron-deficient nature of the boronic acid can slow down the transmetalation step in the catalytic cycle, which may require careful optimization of the reaction conditions to achieve a good yield.

Q2: How can I minimize protodeboronation of 2,3,5,6-tetrafluorophenylboronic acid?

A2: Minimizing protodeboronation is crucial for achieving high yields. Here are several strategies:

  • Choice of Base: Use milder bases. Strong bases can accelerate protodeboronation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While some Suzuki protocols use aqueous bases, employing anhydrous solvents and reagents can help minimize this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 2,3,5,6-tetrafluorophenylboronic acid?

A3: A good starting point for optimizing your reaction would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. These ligands are known to be effective for challenging substrates, including electron-deficient boronic acids. Based on successful couplings of similar substrates, the following conditions can be considered:

  • Catalyst: A palladium(0) source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄.

  • Solvent: A mixture of an organic solvent and water, for example, a 3:3:1 mixture of THF/toluene/H₂O or a 10:1 mixture of Dioxane/H₂O.

  • Temperature: Typically between 80-110 °C.

It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and homocoupling.

Q4: My reaction is not working or giving a low yield. What should I check first?

A4: When troubleshooting a low-yielding Suzuki-Miyaura reaction with tetrafluorophenylboronic acid, consider the following:

  • Reagent Quality: Ensure your 2,3,5,6-tetrafluorophenylboronic acid is pure and has not degraded. Electron-deficient boronic acids can be susceptible to decomposition.

  • Catalyst Activity: Verify that your palladium catalyst and phosphine ligand are active. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.

  • Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure your solvents are properly degassed and the reaction is run under a rigorously inert atmosphere.

  • Base and Solvent Purity: Use high-purity, anhydrous solvents and bases if you are running the reaction under anhydrous conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Steps
Protodeboronation of the boronic acid - Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use anhydrous solvents and reagents.- Lower the reaction temperature.- Consider converting the boronic acid to a more stable ester (e.g., pinacol or MIDA ester).
Inefficient Catalytic Cycle (Slow Transmetalation) - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).- Increase the reaction temperature if protodeboronation is not the primary issue.- Screen different palladium precatalysts.
Catalyst Deactivation - Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.- Use fresh, high-quality catalyst and ligands.
Poor Solubility of Reagents - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Issue 2: Significant Formation of Homocoupling Byproduct (Decafluorobiphenyl)
Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and the reaction vessel.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inefficient Reduction of Pd(II) to Pd(0) - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
High Concentration of Boronic Acid - Consider slow addition of the boronic acid to the reaction mixture.

Data Presentation: Base and Solvent Screening for Polyfluorinated Boronic Acids

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of various polyfluorinated phenylboronic acids with different aryl halides. This data can serve as a guide for selecting starting conditions for your experiments with 2,3,5,6-tetrafluorophenylboronic acid.

Aryl HalideBoronic AcidBaseSolventCatalyst / LigandTemp. (°C)Yield (%)
4-Iodopyridine2,3,5,6-Tetrafluorophenylboronic acidNa₂CO₃THF/Toluene/H₂O (3:3:1)Pd₂(dba)₃ / XPhos9536
4-Chlorotoluene2,3,5,6-Tetrafluorophenylboronic acidK₃PO₄THF/H₂OPd₂(dba)₃ / SPhosRT92
2-Bromopyridine2,3,4,5-Tetrafluorophenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-Bromoanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂OPd₂(dba)₃ / SPhosRT95
1-Bromo-4-tert-butylbenzene2,4,6-Trifluorophenylboronic acidK₃PO₄THF/H₂OPd₂(dba)₃ / SPhosRT98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2,3,5,6-Tetrafluorophenylboronic Acid with an Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2,3,5,6-Tetrafluorophenylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., THF/Toluene/H₂O or Dioxane/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2,3,5,6-tetrafluorophenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdArF Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArFBA Ar'-B(OH)₂ (Tetrafluorophenyl- boronic Acid) Boronate [Ar'-B(OH)₃]⁻ ArFBA->Boronate Base Base (e.g., K₂CO₃) Base->ArFBA Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling protodeboronation Protodeboronation Suspected? start->protodeboronation catalyst_issue Catalyst/Ligand Issue? protodeboronation->catalyst_issue No change_base Use Milder Base (K₂CO₃, K₃PO₄) protodeboronation->change_base Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No check_reagents Use Fresh Catalyst and Ligand catalyst_issue->check_reagents Yes screen_solvents Screen Solvents (Dioxane, Toluene, DMF) conditions_issue->screen_solvents Yes anhydrous Use Anhydrous Solvents change_base->anhydrous boronic_ester Use Boronic Ester (Pinacol, MIDA) anhydrous->boronic_ester degas Ensure Rigorous Degassing check_reagents->degas change_ligand Screen Bulky, Electron-Rich Ligands degas->change_ligand adjust_temp Adjust Temperature screen_solvents->adjust_temp

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Preventing protodeboronation of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this reagent in chemical synthesis, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering targeted solutions.

Issue Potential Cause Recommended Solution
Low or no yield of the desired cross-coupled product, with the starting material consumed. Protodeboronation of the boronic acid. Polyfluorinated arylboronic acids are highly susceptible to protodeboronation, especially under basic conditions.[1][2] The electron-withdrawing nature of the fluorine atoms makes the boronic acid prone to this side reaction.1. Switch to a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and release the active boronic acid slowly during the reaction, minimizing its concentration and thus the rate of protodeboronation.[3] 2. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Carefully control the stoichiometry of the base.[4] 3. Lower the reaction temperature: Higher temperatures can accelerate protodeboronation. If the catalyst system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C). 4. Use a highly active catalyst system: Employing a more efficient catalyst, such as a Buchwald-type precatalyst (e.g., XPhos Pd G3), can increase the rate of the desired cross-coupling to outcompete protodeboronation.
Formation of significant amounts of 1,2,4,5-tetrafluoro-3-methoxybenzene. Protodeboronation is the dominant pathway. This indicates that the reaction conditions strongly favor the cleavage of the C-B bond over the cross-coupling reaction.In addition to the solutions for low yield, consider the following: 1. Anhydrous conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source for protodeboronation. Ensure the use of anhydrous solvents and reagents. 2. Solvent choice: The choice of solvent can influence the stability of the boronic acid. Aprotic solvents like dioxane or toluene are generally preferred.
Inconsistent reaction yields between batches. Variability in reagent quality or reaction setup. Moisture in solvents or reagents, or exposure to air, can lead to inconsistent results.1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure all reagents are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain consistent reaction parameters such as temperature, stirring rate, and reaction time.
Homocoupling of the boronic acid. Presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the use of this compound.

Q1: Why is this compound prone to protodeboronation?

A1: The four electron-withdrawing fluorine atoms on the phenyl ring significantly increase the electrophilicity of the carbon atom attached to the boron. This makes the C-B bond more susceptible to cleavage by a proton source (protodeboronation), especially under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[1][5][2]

Q2: What is the most effective strategy to prevent protodeboronation with this boronic acid?

A2: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a N-methyliminodiacetic acid (MIDA) boronate , is a highly effective strategy.[3] These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration of the reactive species in the reaction mixture and thereby minimizing the rate of protodeboronation relative to the desired cross-coupling.

Q3: Which palladium catalyst and ligand system is recommended for the Suzuki-Miyaura coupling of this compound?

A3: For challenging substrates like this, highly active catalyst systems are recommended. Buchwald-type precatalysts , such as those incorporating bulky, electron-rich phosphine ligands like XPhos , SPhos , or RuPhos , have been shown to be effective for the coupling of electron-deficient boronic acids.[1][6] These catalysts promote rapid oxidative addition and reductive elimination, which helps the desired cross-coupling reaction to outcompete the protodeboronation side reaction.

Q4: What are the ideal bases and solvents for this type of reaction?

A4: Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over strong hydroxides.[4] Anhydrous, aprotic solvents such as 1,4-dioxane , toluene , or THF are recommended to minimize the presence of proton sources that can lead to protodeboronation. A small, optimized amount of water may be necessary for the transmetalation step, but excess water should be avoided.

Q5: How can I monitor the progress of the reaction and the extent of protodeboronation?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , or Liquid Chromatography-Mass Spectrometry (LC-MS) . To quantify the extent of protodeboronation, you can analyze aliquots of the reaction mixture and measure the ratio of the desired product to the protodeboronated byproduct (1,2,4,5-tetrafluoro-3-methoxybenzene).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (bromide or chloride, 1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)pinacol boronate

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizations

Protodeboronation_Mechanism ArBOH2 This compound Boronate Arylboronate [ArB(OH)₃]⁻ ArBOH2->Boronate Base activation Base Base (e.g., OH⁻) H_source Proton Source (e.g., H₂O) ArH Protodeboronated Product (1,2,4,5-Tetrafluoro-3-methoxybenzene) BOH3 Boric Acid Boronate->ArH Protonolysis

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation Q1 Are you using the free boronic acid? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Sol1 Switch to Pinacol or MIDA boronate ester A1_yes->Sol1 Q2 Is the base too strong? A1_no->Q2 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Use a milder base (K₃PO₄, Cs₂CO₃) A2_yes->Sol2 Q3 Is the reaction temperature high? A2_no->Q3 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Sol3 Lower the temperature if catalyst activity allows A3_yes->Sol3 Q4 Is the catalyst system optimal? A3_no->Q4 Sol3->Q4 A4_yes Yes Q4->A4_yes A4_no No Q4->A4_no End Improved Yield A4_yes->End Sol4 Use a highly active catalyst (e.g., Buchwald precatalyst) A4_no->Sol4 Sol4->End

Caption: Troubleshooting workflow for protodeboronation.

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid Derivative, Catalyst, and Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Generalized experimental workflow for Suzuki coupling.

References

Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and other issues encountered when using fluorinated arylboronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields or reaction failure when using fluorinated arylboronic acids in Suzuki-Miyaura coupling?

A1: Reactions involving fluorinated arylboronic acids often face challenges due to the electronic properties of these substrates. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid, which can lead to several issues.[1] Key factors contributing to low yields include:

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways, including oxidation or poisoning by impurities. A visible sign of this is the formation of palladium black.[2] The pyridine nitrogen and nitrile groups in some substrates can also coordinate to the palladium center, forming inactive complexes.[3]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[4] Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, can be susceptible to this issue, which is often accelerated by basic conditions and high temperatures.[4][5]

  • Slow Transmetalation: The electron-deficient nature of fluorinated arylboronic acids makes them less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[6]

  • Homocoupling: The presence of oxygen can lead to the undesirable homocoupling of the boronic acids.[3][7]

Q2: How does the position of the fluorine substituent on the aryl ring affect the reactivity of the boronic acid?

A2: The position of the fluorine atom significantly influences the acidity and reactivity of the arylboronic acid.[1]

  • ortho Position: An ortho-fluorine substituent can lead to enhanced acidity, potentially through the formation of an intramolecular hydrogen bond.[1] However, this proximity can also accelerate protodeboronation.[5]

  • meta Position: A meta-fluorine atom increases the acidity of the boronic acid due to the inductive effect.[1]

  • para Position: In the para position, the inductive and resonance effects of the fluorine atom can partially cancel each other out, resulting in a less pronounced effect on acidity compared to the ortho and meta positions.[1]

Q3: What are the initial steps I should take to troubleshoot a low-yielding Suzuki-Miyaura reaction with a fluorinated arylboronic acid?

A3: When encountering a low-yielding reaction, a systematic approach to troubleshooting is essential. Start by evaluating the following key parameters:

  • Inert Atmosphere: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination, which can lead to catalyst deactivation and homocoupling.[3][6][7] All solvents and reagents should be thoroughly degassed.[3][7]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging substrates like electron-deficient fluorinated arylboronic acids, modern precatalysts (e.g., Buchwald G3 or G4) and bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[6]

  • Base Selection: The choice of base is crucial. Strong bases can accelerate protodeboronation.[4] Consider using weaker or non-aqueous bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[7]

  • Reaction Temperature: Higher temperatures can promote side reactions like protodeboronation.[4] If possible, running the reaction at a lower temperature may improve the yield of the desired product.[7]

  • Reagent Purity: Ensure that all reagents, including the boronic acid, aryl halide, and solvents, are of high purity and anhydrous, as impurities and water can poison the catalyst.[2][3][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired product, it is likely due to catalyst inactivation or very slow reaction kinetics.

start Low or No Product Yield check_catalyst Verify Catalyst Activity (Use fresh catalyst/ligand) start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality (Purity, Anhydrous) start->check_reagents solution1 Use Modern Precatalyst (e.g., Buchwald G3/G4) check_catalyst->solution1 solution2 Screen Different Ligands (e.g., Buchwald-type biarylphosphine ligands) check_catalyst->solution2 solution3 Adjust Base and Temperature (Weaker base, lower temp) check_conditions->solution3 solution4 Use Protected Boronic Acid Derivative (MIDA boronate, trifluoroborate salt) check_reagents->solution4

Caption: Troubleshooting flowchart for low product yield.

ParameterRecommended ConditionRationale
Catalyst Modern Pd precatalysts (e.g., XPhos Pd G3/G4)Efficiently generates the active Pd(0) species.[6]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)Accelerate oxidative addition and reductive elimination.[6]
Base Weaker, non-aqueous bases (e.g., Cs₂CO₃, K₃PO₄, KF)Minimize protodeboronation.[6][7]
Solvent Anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF)Prevents catalyst poisoning by water and oxygen.[4][6]
Temperature Lowest effective temperature (e.g., 80-110 °C)Reduces the rate of side reactions like protodeboronation.[4][6]
Issue 2: Significant Formation of Protodeboronated Byproduct

The presence of a significant amount of the arene byproduct (where the boronic acid group has been replaced by a hydrogen atom) is a clear indication of protodeboronation.

protodeboronation Protodeboronation strong_base Strong Base strong_base->protodeboronation accelerates high_temp High Temperature high_temp->protodeboronation increases rate water Presence of Water water->protodeboronation facilitates electron_deficient Electron-Deficient Ring (e.g., Fluorinated) electron_deficient->protodeboronation increases susceptibility

Caption: Factors that promote protodeboronation.

StrategyDetailed Approach
Use a Weaker Base Switch from strong bases like NaOH or KOH to milder options such as Cs₂CO₃ or K₃PO₄.[6][7]
Lower Reaction Temperature Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[7]
Use a Protected Boronic Acid Employ more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts, which provide a "slow-release" of the active boronic acid.[7][8]
Anhydrous Conditions Use anhydrous solvents and reagents to minimize water-mediated protodeboronation.[4]
Issue 3: Formation of Homocoupled Byproduct

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often driven by the presence of oxygen.

start Reaction Setup degas Thoroughly Degas Solvent (e.g., Freeze-Pump-Thaw or Sparge with Inert Gas) start->degas inert_atm Maintain Inert Atmosphere (Argon or Nitrogen) degas->inert_atm slow_addition Slow Addition of Boronic Acid inert_atm->slow_addition pd0_catalyst Use an Efficient Pd(0) Catalyst System inert_atm->pd0_catalyst end Minimized Homocoupling slow_addition->end pd0_catalyst->end

Caption: Workflow to minimize boronic acid homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Arylboronic Acid

Objective: To provide a robust starting point for the cross-coupling of a fluorinated arylboronic acid with an aryl halide.

Methodology:

  • Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: Preparation of a More Stable Boronic Acid Derivative (Diethanolamine Adduct)

Objective: To convert a potentially unstable fluorinated arylboronic acid into a more stable diethanolamine adduct for use in cross-coupling reactions.

Methodology:

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated arylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki-Miyaura coupling reaction.[6]

References

Technical Support Center: Purification of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid. The following sections detail various purification techniques, address common issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during my experiments or upon storage. What could be the cause?

A1: this compound, like many polyfluorinated arylboronic acids, is susceptible to protodeboronation, especially under basic conditions.[1] This process involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The electron-withdrawing nature of the tetrafluorinated ring can make the boronic acid group more labile. Additionally, boronic acids can form cyclic anhydrides (boroxines) upon dehydration. To minimize degradation, store the compound under anhydrous conditions in a cool, dark place and under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am having difficulty purifying my crude this compound using standard silica gel column chromatography. What are my options?

A2: Standard silica gel is acidic and can promote the decomposition of boronic acids.[2] Consider the following alternatives:

  • Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base, like triethylamine, in your eluent to neutralize the acidic sites.

  • Alternative Stationary Phases: Neutral alumina can be a less harsh alternative to silica gel for the purification of some boronic acid derivatives.

  • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be effective. A pentafluorophenyl (PFP) stationary phase may offer enhanced selectivity for fluorinated compounds.

  • Derivatization: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, before chromatography. These derivatives are generally less prone to decomposition on silica.

Q3: What are the common impurities I should expect in a synthesis of this compound?

A3: Common impurities can include:

  • Starting Materials: Unreacted 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene or 1,2,4,5-tetrafluoro-3-methoxybenzene.

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two aryl groups.

  • Protodeboronated Product: 1,2,4,5-tetrafluoro-3-methoxybenzene, resulting from the loss of the boronic acid group.[1]

  • Boronic Anhydrides (Boroxines): Formed by the dehydration of the boronic acid.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a very effective method for purifying solid boronic acids. The choice of solvent is critical. A good starting point is to screen for solvents in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Solvent systems like ethyl acetate/hexanes or toluene may be effective. For highly polar compounds, water or mixed aqueous-organic solvent systems could also be explored.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after purification Decomposition on silica gel: The acidic nature of silica gel can lead to product loss.Avoid silica gel chromatography if possible. If necessary, use a very short column (flash chromatography) or neutralized silica. Consider alternative purification methods like recrystallization or derivatization.
Protodeboronation during workup: Basic aqueous washes can cause the loss of the boronic acid group.Use dilute acidic washes (e.g., 1M HCl) during the workup to keep the boronic acid protonated and in the organic layer. Minimize contact time with aqueous bases.
Product loss during extraction: The polarity of the boronic acid might lead to poor partitioning into the organic phase.A salting-out extraction can be effective. Add a salt like NaCl to the aqueous layer to decrease the polarity of the aqueous phase and drive the boronic acid into the organic layer. A mixture of water and a water-miscible organic solvent like acetonitrile can be used, with salt added to induce phase separation, partitioning the boronic acid into the acetonitrile layer.[3]
Broad or complex NMR spectrum Presence of boronic anhydride (boroxine): Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides.Add a few drops of D₂O or a deuterated alcohol (e.g., CD₃OD) to the NMR sample to hydrolyze the anhydride back to the monomeric boronic acid, which should give a sharper spectrum.
Product is an oil or difficult to crystallize Residual solvent or impurities: Small amounts of impurities can inhibit crystallization.Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification and wash away non-polar impurities. If that fails, column chromatography or derivatization might be necessary.
Inconsistent results in subsequent reactions (e.g., Suzuki coupling) Variable purity of the boronic acid: The presence of inorganic salts or boronic anhydride can affect the stoichiometry of the reaction.Ensure the boronic acid is thoroughly dried and of high purity. Consider converting it to a more stable and easily handled form, such as a potassium trifluoroborate salt, for consistent performance in coupling reactions.

Purification Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and the solvent system may require optimization.

Methodology:

  • Solvent Screening: On a small scale, test the solubility of the crude this compound in various solvents (e.g., toluene, ethyl acetate, acetonitrile, water, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in a minimal amount of the chosen hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization of a Polyfluorinated Arylboronic Acid:

ParameterValue
Starting Material Crude (3,4,5-trifluorophenyl)boronic acid
Solvent System Ethyl acetate / Hexanes
Procedure Dissolved in minimal hot ethyl acetate, followed by the addition of hexanes until turbidity was observed. Cooled to room temperature and then to 0°C.
Purity Before ~85% (by ¹H NMR)
Purity After >98% (by ¹H NMR)
Yield ~75%

Note: This data is representative and based on a similar compound.[4] Actual results may vary.

Protocol 2: Acid-Base Extraction

This method is useful for removing non-acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Organic Wash (Optional): Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out.

  • Product Extraction: Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate or diethyl ether). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 3: Purification via Potassium Trifluoroborate Salt Formation

This method enhances stability and often yields a crystalline, easily handled solid.

Methodology:

  • Dissolution: Dissolve the crude boronic acid in methanol.

  • Salt Formation: To the stirred solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂). A precipitate of the potassium trifluoroborate salt should form.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold methanol and then diethyl ether.

  • Drying: Dry the potassium trifluoroborate salt under vacuum.

  • Liberation of Boronic Acid (Optional, if needed for subsequent steps): The trifluoroborate salt can often be used directly in Suzuki-Miyaura coupling reactions. To regenerate the boronic acid, the salt can be hydrolyzed using silica gel and water or under acidic conditions.[2][5]

Illustrative Data for Trifluoroborate Salt Formation:

ParameterValue
Starting Material Crude Arylboronic Acid
Reagents KHF₂, Methanol, Water
Purity Before ~90%
Purity of Salt >99%
Yield of Salt ~90%

Note: This data is representative. Actual results may vary.

Visualizing Purification Workflows

Purification_Workflow cluster_crude Crude Product cluster_methods Purification Methods cluster_pure Purified Product Crude This compound (with impurities) Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Derivatization Derivatization (e.g., Trifluoroborate) Crude->Derivatization Chromatography Chromatography (Neutral Alumina / RP-HPLC) Crude->Chromatography Pure Pure Boronic Acid (>98%) Recrystallization->Pure AcidBase->Pure Derivatization->Pure after hydrolysis Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Silica Start Problem: Decomposition on Silica Gel Q1 Is chromatography avoidable? Start->Q1 Sol1 Use Recrystallization or Acid-Base Extraction Q1->Sol1 Yes Q2 Modify Stationary Phase? Q1->Q2 No End Successful Purification Sol1->End Sol2 Use Neutral Alumina or Neutralized Silica Q2->Sol2 Yes Q3 Derivatize the Boronic Acid? Q2->Q3 No Sol2->End Sol3 Convert to Pinacol Ester or Trifluoroborate Salt Q3->Sol3 Yes Sol3->End

Caption: Decision-making workflow for issues with silica gel chromatography.

References

Technical Support Center: Ortho-Substituted Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during cross-coupling reactions involving sterically hindered ortho-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted boronic acid is giving low to no yield. What is the primary reason for this?

A1: The primary reason for low yields is steric hindrance. The bulky ortho substituents on the boronic acid impede crucial steps in the palladium catalytic cycle, specifically transmetalation and reductive elimination.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[2]

Q2: What is the single most critical factor to change when a standard Suzuki protocol fails for a hindered substrate?

A2: The choice of ligand is the most critical factor.[2] Standard phosphine ligands are often not bulky or electron-rich enough to facilitate the reaction. Switching to a specialized ligand designed for hindered substrates is the first and most important change to make.

Q3: Which class of ligands is most effective for coupling sterically hindered boronic acids?

A3: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are highly effective for these transformations. These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and accelerate both oxidative addition and the difficult reductive elimination step.[2]

Q4: My boronic acid appears to be degrading during the reaction, leading to side products. What is happening and how can I prevent it?

A4: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is often promoted by the base and residual water. To mitigate this, you can:

  • Use milder bases like K₃PO₄ or KF.[3]

  • Ensure anhydrous reaction conditions.[3]

  • Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an N-methyliminodiacetic acid (MIDA) boronate.[1][3]

  • Consider forming a diethanolamine adduct, which creates an air- and water-stable crystalline solid that can be used directly in the coupling.[1][4]

Q5: Can I use an aryl chloride as a coupling partner with my hindered boronic acid?

A5: Yes, but it is more challenging than using aryl bromides or iodides.[3] The oxidative addition of aryl chlorides to palladium is notoriously slow. To achieve success, you must use a highly active catalyst system, typically involving a bulky, electron-rich ligand like XPhos, SPhos, or an effective N-heterocyclic carbene (NHC) ligand.[5][6][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues.

Problem: Low to No Product Formation

If your reaction with an ortho-substituted boronic acid is failing, follow this workflow to diagnose and solve the issue.

G Troubleshooting Workflow for Low Yield start Start: Low Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst ligand_q Using bulky, electron-rich ligand (e.g., XPhos, SPhos)? check_catalyst->ligand_q Analyze use_buchwald Action: Switch to a Buchwald-type (SPhos, XPhos, RuPhos) or NHC ligand. ligand_q->use_buchwald No check_base Step 2: Evaluate Base ligand_q->check_base Yes use_buchwald->check_base base_q Using K₃PO₄, Cs₂CO₃, or t-BuOK? check_base->base_q Analyze use_stronger_base Action: Switch to K₃PO₄ or Cs₂CO₃. For very hindered systems, try t-BuOK. base_q->use_stronger_base No check_conditions Step 3: Evaluate Conditions base_q->check_conditions Yes use_stronger_base->check_conditions temp_q Reaction Temperature >100 °C? check_conditions->temp_q Analyze increase_temp Action: Increase temperature to 100-120 °C. Consider using a higher-boiling solvent like dioxane or toluene. temp_q->increase_temp No check_boronic Step 4: Check Boronic Acid Stability temp_q->check_boronic Yes increase_temp->check_boronic protodeboronation_q Observing protodeboronation? check_boronic->protodeboronation_q Analyze stabilize_ba Action: Use anhydrous solvents. Convert boronic acid to a more stable form (pinacol ester, MIDA, or diethanolamine adduct). protodeboronation_q->stabilize_ba Yes success Reaction Optimized protodeboronation_q->success No stabilize_ba->success G General Experimental Workflow prep 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup Add reagents reaction 3. Reaction (Heating & Stirring) setup->reaction Heat to 80-110 °C workup 4. Workup (Quench & Extract) reaction->workup Cool to RT purify 5. Purification (Chromatography) workup->purify Crude product analysis 6. Analysis purify->analysis Pure product

References

Technical Support Center: High-Throughput Screening for Optimal Suzuki Coupling Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput screening (HTS) of Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may be encountered during high-throughput screening of Suzuki coupling reactions in a question-and-answer format.

Question 1: Why are many of my wells showing low or no product yield?

Answer:

Low or no yield across a high-throughput screening plate is a common issue that can stem from several factors.[1] A systematic check of your experimental setup and reagents is crucial.

Potential Causes and Solutions:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air and may have degraded.

    • Solution: Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[2] For early-stage projects where cost is less of a concern, plates with pre-dosed Pd(0) and Pd(II) sources are available.[3]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids.[1][2]

    • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][4] This can be achieved by freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[4]

  • Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvents can inhibit the reaction. Boronic acids, in particular, can be prone to decomposition over time.[1][2]

    • Solution: Verify the purity of all starting materials. It is advisable to use fresh, high-purity reagents for your screening experiments.

  • Suboptimal Reaction Conditions: The chosen combination of base, solvent, and temperature may be unsuitable for your specific substrates.

    • Solution: This is the core of HTS. The screening results, even if low-yielding, provide a dataset to identify more suitable conditions. A broad screening of different bases (e.g., carbonates, phosphates), solvents (e.g., dioxane, THF, DMF), and temperatures is recommended.[4][5]

Question 2: I'm observing significant homocoupling of my boronic acid or aryl halide. How can I minimize this?

Answer:

Homocoupling is a frequent side reaction where two molecules of the boronic acid or aryl halide couple with each other.[1]

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned, oxygen can facilitate the homocoupling of boronic acids.[4]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[1][4]

  • Catalyst Choice: Certain palladium catalyst systems are more susceptible to promoting homocoupling.

    • Solution: Screening a variety of ligands is recommended. Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[4]

  • Stoichiometry: An inappropriate ratio of reactants can sometimes favor homocoupling.

    • Solution: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can often favor the desired cross-coupling pathway.[1]

Question 3: My boronic acid appears to be degrading during the reaction, as evidenced by protodeboronation. What can I do?

Answer:

Protodeboronation is the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom, thereby consuming the starting material.[1][6] This is a significant side reaction, especially with electron-rich or heterocyclic boronic acids.[2][7]

Potential Causes and Solutions:

  • Harsh Basic Conditions: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[2]

    • Solution: Screen milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

  • Presence of Water: Water acts as the proton source for this side reaction.

    • Solution: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1][2]

  • Elevated Temperature: Higher temperatures can increase the rate of boronic acid decomposition.

    • Solution: Optimize the temperature. A lower temperature may reduce protodeboronation, but this needs to be balanced with achieving a practical reaction rate for the desired coupling.[1]

  • Inherent Instability of the Boronic Acid: Some boronic acids are inherently less stable.

    • Solution: Consider using more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) esters or pinacol esters.[1]

Question 4: I'm seeing a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?

Answer:

Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.[6]

Potential Causes and Solutions:

  • Hydride Source: This can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture, which can be the base or the solvent.

    • Solution: Consider screening non-protic solvents and non-hydroxide bases.

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and dehalogenation.

    • Solution: Employing bulky, electron-rich phosphine ligands can favor the cross-coupling pathway.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction? A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide to form a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium complex, replacing the halide.[1][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Q2: What are the key parameters to screen in a high-throughput Suzuki coupling experiment? A2: A typical HTS for Suzuki coupling involves the systematic variation of the following parameters:

  • Catalyst/Ligand: Different palladium sources and a diverse set of phosphine or N-heterocyclic carbene (NHC) ligands.[7][10]

  • Base: A variety of inorganic and organic bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7][10][11]

  • Solvent: A range of solvents, often polar aprotic solvents like dioxane, THF, or DMF, sometimes in combination with water.[4][7][10]

  • Temperature: Reactions are often screened at different temperatures to find the optimal balance between reaction rate and stability of the reactants and catalyst.[7][10][12]

Q3: How can I improve the success rate of coupling with challenging substrates like aryl chlorides or sterically hindered reactants? A3: Aryl chlorides are less reactive than bromides or iodides, and steric hindrance can slow down the reaction.[8]

  • For Aryl Chlorides: Use bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) and stronger bases to facilitate the more difficult oxidative addition step.[8]

  • For Sterically Hindered Substrates: Bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they can accelerate both oxidative addition and reductive elimination.[2] More forcing conditions, like higher temperatures, may also be necessary.

Data Presentation

Table 1: Comparison of High-Throughput Screening vs. Traditional Optimization Methods
ParameterHigh-Throughput Screening (HTS)Traditional One-Variable-at-a-Time (OFAT)
Number of Experiments Hundreds to thousands in parallel (e.g., 648 unique experiments in duplicate)[5][12]Typically tens of experiments, conducted serially[5]
Time to Optimization Days[5]Weeks to months[5]
Material Consumption Nanomole to micromole scale[5]Gram scale[5]
Data Richness Comprehensive datasets enabling statistical analysis[5]Limited data, prone to missing synergistic effects
Table 2: Example Base Screening Data for a Model Suzuki Coupling Reaction
EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O10075
2K₃PO₄Dioxane/H₂O10092
3Cs₂CO₃Dioxane/H₂O10088
4Na₂CO₃Dioxane/H₂O10065
5K₃PO₄Toluene/H₂O10085
6K₃PO₄DMF/H₂O10090

This is representative data; actual results will vary based on substrates and other conditions.

Experimental Protocols

Protocol 1: High-Throughput Screening in 96-Well Plates[5]

This protocol outlines a general procedure for setting up a Suzuki coupling HTS experiment in 96-well plates.

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).[5] The choice of solvent should prioritize the solubility of the reactants.[13]

2. Reaction Plate Preparation:

  • Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.

3. Reaction Execution:

  • Seal the reaction plate to prevent solvent evaporation and to maintain an inert atmosphere.[5]

  • Place the sealed plate on a preheated shaker block at the desired temperature for a set amount of time (e.g., 1-24 hours).[12]

4. Quenching and Dilution:

  • After the reaction is complete, cool the plate to room temperature.

  • Quench each reaction with a suitable solvent (e.g., water or methanol).[5]

  • Dilute the reaction mixtures into a 384-well plate for analysis.[5][12]

5. Analysis:

  • Analyze the samples using a rapid analytical technique such as UPLC-MS to determine the yield of the desired product in each well.[5][13]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Screening Workflow

HTS_Workflow design Experimental Design (DoE) prep Stock Solution Preparation design->prep dispense Automated Liquid Handling (Dispensing to Plates) prep->dispense react Reaction Execution (Heating & Shaking) dispense->react quench Quenching & Dilution react->quench analysis High-Throughput Analysis (e.g., UPLC-MS) quench->analysis data Data Analysis & Hit Identification analysis->data

References

Technical Support Center: Troubleshooting Homocoupling in Reactions with (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethoxy-1,1'-biphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during their in situ reduction to the active Pd(0) species.

Q3: Are highly fluorinated boronic acids like this compound more susceptible to side reactions?

A3: Yes, polyfluorinated phenylboronic acids can be particularly challenging coupling partners.[2] They are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[3] This decomposition pathway competes with the desired cross-coupling and can be accelerated by certain bases and prolonged reaction times.

Q4: How can I minimize homocoupling and other side reactions?

A4: Several strategies can be employed to minimize homocoupling and improve the yield of the desired product. These include:

  • Rigorous Degassing: Thoroughly removing dissolved oxygen from solvents and the reaction mixture is crucial.

  • Choice of Palladium Source: Using a Pd(0) precatalyst can be advantageous over a Pd(II) source.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to homocoupling.

  • Base Selection: The choice and concentration of the base are critical and may require screening.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

Issue: Significant formation of the homocoupling byproduct, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethoxy-1,1'-biphenyl, is observed.

This troubleshooting guide provides a step-by-step approach to diagnose and resolve issues with homocoupling.

Troubleshooting_Homocoupling start Problem: High Level of Homocoupling step1 Step 1: Enhance Degassing (Freeze-Pump-Thaw or extensive sparging) start->step1 step2 Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0) or add a mild reducing agent) step1->step2 If issue persists end_success Problem Resolved: Homocoupling Minimized step1->end_success If resolved step3 Step 3: Optimize Ligand and Base (Use bulky, electron-rich ligands; screen different bases) step2->step3 If issue persists step2->end_success If resolved step4 Step 4: Modify Reagent Addition (Slow addition of boronic acid via syringe pump) step3->step4 If issue persists step3->end_success If resolved step4->end_success If resolved end_persist Issue Persists: Consult further literature for highly specific catalyst systems step4->end_persist If issue persists

Caption: A logical workflow for troubleshooting homocoupling.

Data Presentation: Impact of Reaction Parameters on Side Product Formation

Table 1: Effect of Different Bases on Yield and Homocoupling

EntryLigandBase (2.2 equiv)Yield of Cross-Coupled Product (%)Homocoupling Byproduct (%)
1XPhosNa₂CO₃442
2XPhosK₂CO₃350
3XPhosCs₂CO₃441
4SPhosNa₂CO₃3613
5SPhosK₂CO₃603
6SPhosCs₂CO₃395

Reaction Conditions: 2,3,4,5-Tetrafluoro-1-iodobenzene (1 equiv.), 3,4,5-Trifluorophenylboronic acid (1 equiv.), Pd₂(dba)₃ (5 mol%), Ligand (15 mol%), at 95 °C for 60 h. Data adapted from J. Org. Chem. 2018, 83, 1, 314–327.[3]

Table 2: Effect of Different Phosphine Ligands on Yield and Homocoupling

EntryLigandYield of Cross-Coupled Product (%)Homocoupling Byproduct (%)
1XPhos442
2SPhos3613
3RuPhos990
4tBuXPhos140
5CyJohnPhos980
6Me₄tBuXPhos990

Reaction Conditions: 2,3,4,5-Tetrafluoro-1-iodobenzene (1 equiv.), 3,4,5-Trifluorophenylboronic acid (1 equiv.), Na₂CO₃ (2.2 equiv), Pd₂(dba)₃ (5 mol%), Ligand (15 mol%), at 95 °C for 60 h. Data adapted from J. Org. Chem. 2018, 83, 1, 314–327.[3]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., RuPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling with an inert gas for 15-20 minutes while stirring.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help in troubleshooting, as issues like homocoupling can arise from inefficiencies in specific steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)-X L₂ Pd0->ArPdX OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar¹-Pd(II)-Ar² L₂ ArPdX->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² ArPdAr->Product ArX Ar¹-X Boronic Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids are pivotal reagents in cross-coupling reactions for the synthesis of complex organic compounds. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids in three key transformations: Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents for specific synthetic applications.

The Impact of Fluorination on Physicochemical Properties and Reactivity

The introduction of fluorine, the most electronegative element, onto a phenyl ring significantly alters the electronic properties of a phenylboronic acid. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety by lowering the pKa of the corresponding boronic acid. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while fluorinated analogs exhibit a pKa range of 6.17–8.77.[1] This increased acidity can have a profound, and often complex, influence on the reaction kinetics and overall efficiency of cross-coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reactivity of phenylboronic acids in this reaction is influenced by the electronic nature of the substituents on the phenyl ring. Generally, electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling.[1] However, the outcome is highly dependent on the specific reaction conditions.

In some reported cases, fluorinated phenylboronic acids have demonstrated superior performance compared to their non-fluorinated counterparts under specific catalytic conditions. This highlights that while general electronic trends can provide guidance, empirical validation is crucial.

Table 1: Comparative Performance of Fluorinated and Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Performance in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed method for forming C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid play a significant role. Electron-rich arylboronic acids generally tend to provide higher yields in Chan-Lam couplings. The presence of electron-withdrawing fluorine atoms can therefore lead to reduced reactivity.

Table 2: Comparison of Substituted Phenylboronic Acids in Chan-Lam N-Arylation of Aniline

Boronic AcidProduct Yield (%)
Phenylboronic acid88
4-Methoxyphenylboronic acid92
3,5-Bis(trifluoromethyl)phenylboronic acid75

Reaction conditions: Cu(OAc)₂ (10 mol%), Pyridine, CH₂Cl₂, rt, 48 h.

The data suggests that the electron-withdrawing nature of the trifluoromethyl groups, which is comparable to that of fluorine, results in a lower yield compared to the unsubstituted and electron-rich phenylboronic acids.

Performance in Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed reaction for the synthesis of ketones from thioesters and organoboron reagents. This reaction is known to be sensitive to the electronic nature of the boronic acid, with electron-deficient substrates sometimes providing lower yields. However, optimization of the catalyst system can overcome this limitation.

Table 3: Performance of Electron-Deficient Phenylboronic Acid in Liebeskind-Srogl Coupling

Boronic AcidThioether PartnerCatalyst SystemAdditiveSolventTemp. (°C)Yield (%)
4-(Trifluoromethyl)phenylboronic acidb-TzPdCl₂(dppf)Ag₂ODMF-61
4-(Trifluoromethyl)phenylboronic acidb-TzPdI₂(DiPPF)Ag₂CO₃DMF6093

b-Tz = a tetrazine thioether

These results demonstrate that while an electron-deficient boronic acid may initially give a moderate yield, a change in the palladium source and ligand can lead to a significant improvement in the reaction outcome.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the three discussed cross-coupling reactions, which can be adapted for comparing the reactivity of specific fluorinated and non-fluorinated phenylboronic acids.

General Experimental Workflow for Reactivity Comparison

A general framework for comparing the reactivity of a fluorinated and non-fluorinated phenylboronic acid in a cross-coupling reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Fluorinated and Non-Fluorinated Boronic Acids conditions Define Reaction Conditions (Solvent, Base, Catalyst) start->conditions setup Set up Parallel Reactions conditions->setup monitor Monitor Progress (TLC, GC, LC-MS) setup->monitor workup Work-up and Purification monitor->workup characterize Characterize and Quantify Products workup->characterize compare Compare Yields and Reaction Times characterize->compare

General workflow for comparing boronic acid reactivity.
Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Fluorinated or Non-fluorinated phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar' L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2 Base Base Base->Ar-Pd(II)-Ar' L2

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling Protocol

Materials:

  • Fluorinated or Non-fluorinated phenylboronic acid (1.0 mmol)

  • Amine or Alcohol (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)

  • Solvent (e.g., Dichloromethane)

  • Pyridine (2.0 mmol)

Procedure:

  • To a flask, add the phenylboronic acid, amine or alcohol, and copper(II) acetate.

  • Add the solvent, followed by the pyridine.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Liebeskind-Srogl Coupling Protocol

Materials:

  • Thioester (0.5 mmol)

  • Fluorinated or Non-fluorinated phenylboronic acid (0.55 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.003 mmol)

  • Ligand (e.g., Tris(2-furyl)phosphine, 0.006 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC, 0.75 mmol)

  • Solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the thioester, boronic acid, palladium catalyst, ligand, and CuTC.

  • Add the anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a nuanced decision that depends on the specific cross-coupling reaction and the desired properties of the final product. While the electron-withdrawing nature of fluorine generally increases the Lewis acidity of the boronic acid, its effect on reactivity is not always straightforward. In Suzuki-Miyaura couplings, fluorinated phenylboronic acids can be highly effective, sometimes outperforming their non-fluorinated counterparts. For Chan-Lam and Liebeskind-Srogl couplings, the general trend suggests that electron-withdrawing groups can be detrimental to the yield, although optimization of reaction conditions can often mitigate these effects. The provided data and protocols serve as a guide for researchers to make informed decisions and to design experiments to compare the reactivity of these important classes of reagents in their own synthetic endeavors.

References

A Comparative Guide to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid and Other Boronic Acid Esters in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed reaction. This guide provides an objective comparison of the performance of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid with other commonly used boronic acids and their ester derivatives, supported by experimental data from the literature.

This compound is a highly electron-deficient aromatic boronic acid due to the presence of four fluorine atoms. This electronic property significantly influences its reactivity in the Suzuki-Miyaura coupling, often presenting both challenges and opportunities compared to electron-rich or neutral analogues.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic nature of the substituents on the boronic acid plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups can enhance the rate of the reaction, while electron-withdrawing groups, such as the fluorine atoms in this compound, can slow down the crucial transmetalation step of the catalytic cycle.[1] Furthermore, highly fluorinated arylboronic acids can be prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2]

Table 1: Suzuki Coupling Yields with Aryl Bromides

Boronic Acid/EsterAryl BromideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄CsF/Ag₂ODMF10012Est. 70-85Inferred from[3][4]
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O80295[1]
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[1]
Phenylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane801688[5][6]
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001891[1]

*Estimated yield based on data for pentafluorophenylboronic acid under similar conditions, as specific data for the methoxy-substituted analogue was not found.

Table 2: Suzuki Coupling Yields with Aryl Chlorides

Boronic Acid/EsterAryl ChlorideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-BuOH10024Est. 60-75Inferred from[3][7]
4-Methoxyphenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001894[8]
Phenylboronic acid4-ChloroacetophenonePd(OAc)₂ / PCy₃K₃PO₄Toluene1002485[8]
Phenylboronic acid pinacol ester4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1002482[8]
4-(Trifluoromethyl)phenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102488[8]

*Estimated yield based on general knowledge of coupling with electron-deficient boronic acids and challenging aryl chlorides.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Protocol 1 is a general procedure, while Protocol 2 is adapted for the more challenging, electron-deficient this compound.

Protocol 1: General Suzuki-Miyaura Coupling of Arylboronic Acids

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 3:1:1)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed solvent is then added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for the time indicated by TLC or GC-MS monitoring.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired biaryl product.[1]

Protocol 2: Optimized Suzuki-Miyaura Coupling for this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst system (e.g., Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (6 mol%))

  • Cesium Fluoride (CsF, 2.0 equiv)

  • Silver(I) Oxide (Ag₂O, 1.2 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, a reaction vial is charged with the aryl halide, this compound, CsF, and Ag₂O.

  • The palladium precursor and the phosphine ligand are added.

  • The vial is sealed, and the anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of Celite to remove inorganic salts and palladium black.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the pure product.[3][4]

Visualizing Reaction Mechanisms and Relationships

To better understand the processes and comparisons discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Ar-X ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2Ar_prime Ar'-B(OR)₂ Base ArPdL2Ar_prime->Pd0 Product Ar-Ar' ArPdL2Ar_prime->Product

Suzuki-Miyaura Catalytic Cycle

The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Boronic_Acid_Comparison cluster_comparison Comparison of Boronic Acids in Suzuki Coupling cluster_alternatives Alternative Boronic Acids Center This compound ElectronRich 4-Methoxyphenylboronic acid (Electron-Rich) Center->ElectronRich Lower Reactivity (Generally) Neutral Phenylboronic acid (Neutral) Center->Neutral More Electron Deficient Ester Phenylboronic acid pinacol ester (Stable Ester) Center->Ester More Prone to Protodeboronation

Logical Comparison of Boronic Acids

This diagram highlights the key differences between this compound and other common boronic acid reagents. Its highly electron-deficient nature generally leads to lower reactivity compared to electron-rich counterparts and makes it more susceptible to protodeboronation than its more stable ester derivatives.

References

Verifying the Purity of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, and rigorous analytical characterization is essential to confirm its identity and purity. This guide provides a comparative overview of the primary analytical methods for this purpose, complete with experimental protocols and supporting data.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity assessment, identification of specific impurities, or structural confirmation. The most common and effective methods for the analysis of this compound and its analogs are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Elemental analysis can also be employed for fundamental composition verification.

Comparative Overview of Analytical Techniques

A summary of the most effective analytical methods for purity determination is presented below, highlighting their principal applications and typical performance metrics.

Analytical Technique Primary Application Typical Purity Assay (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Limitations
HPLC (UV) Quantitative purity assessment, impurity profiling>99%~0.01%~0.03%High precision and accuracy for quantification of known and unknown impurities.Requires reference standards for impurity identification.
¹H and ¹⁹F NMR Structural confirmation, identification of impurities, quantitative purity (qNMR)>98%~0.1%~0.3%Provides detailed structural information and can quantify without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods.
GC-MS Analysis of volatile impurities, requires derivatization>99%<0.01%<0.03%High sensitivity and specificity for volatile and semi-volatile compounds.Derivatization adds complexity and potential for side reactions.
Elemental Analysis Verification of elemental composition (C, H)N/AN/AN/AConfirms the fundamental chemical formula.Does not provide information on organic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like boronic acids. When coupled with a UV detector, it provides a robust and sensitive method for quantifying the main component and detecting impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice. For improved peak shape and retention of polar analytes, columns with low silanol activity or end-capping are recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength appropriate for the chromophore of the molecule, typically around 254 nm.

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Expected Performance and Data

The following table illustrates the type of data obtained from an HPLC analysis for the purity of this compound.

Compound Retention Time (min) Area (%) Identity
This compound12.599.5Main Component
Impurity 18.20.2Unidentified
Impurity 214.10.3Potential boroxine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. For a highly fluorinated compound such as this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. Quantitative NMR (qNMR), particularly using the ¹⁹F nucleus, can be a powerful method for purity assessment without the need for a specific standard of the analyte.[1][2]

Experimental Protocol: ¹⁹F Quantitative NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d₆, Acetone-d₆).

  • Internal Standard: A stable, non-volatile compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of fluorine atoms contributing to each signal, and the known purity and mass of the internal standard.

Expected Spectroscopic Data
Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H ~3.9s-OCH₃
¹H ~7.5-8.5br s-B(OH)₂
¹⁹F -140 to -160mAromatic F
¹¹B ~28-32br s-B(OH)₂

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, derivatization is often necessary to convert them into more volatile species.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: React the boronic acid with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a pinacol boronate ester to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute the derivatized analyte and any impurities.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Expected Performance

GC-MS is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials. The mass spectrum provides valuable structural information for impurity identification.

Logical Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity Verification Workflow start Sample of this compound nmr NMR Spectroscopy (¹H, ¹⁹F, ¹¹B, ¹³C) start->nmr hplc HPLC-UV start->hplc gcms GC-MS (with derivatization) start->gcms elemental Elemental Analysis start->elemental struct_confirm Structural Confirmation nmr->struct_confirm purity_assay Quantitative Purity Assay hplc->purity_assay volatile_impurities Volatile Impurity Profile gcms->volatile_impurities elemental_comp Elemental Composition elemental->elemental_comp report Certificate of Analysis struct_confirm->report purity_assay->report volatile_impurities->report elemental_comp->report

Caption: A logical workflow for the comprehensive purity analysis of the target compound.

Signaling Pathway of Analysis

The decision-making process for choosing the appropriate analytical method can be visualized as a signaling pathway, where the initial information about the sample dictates the subsequent analytical steps.

Analytical Method Selection Pathway sample Initial Sample Information need_structure Need for Structural Confirmation? sample->need_structure need_quant Quantitative Purity Required? need_structure->need_quant No nmr_analysis Perform NMR Analysis need_structure->nmr_analysis Yes need_volatile Suspicion of Volatile Impurities? need_quant->need_volatile No hplc_analysis Perform HPLC Analysis need_quant->hplc_analysis Yes gcms_analysis Perform GC-MS Analysis need_volatile->gcms_analysis Yes structure_confirmed Structure Confirmed nmr_analysis->structure_confirmed purity_determined Purity Determined hplc_analysis->purity_determined volatiles_identified Volatiles Identified gcms_analysis->volatiles_identified structure_confirmed->need_quant purity_determined->need_volatile

Caption: Decision pathway for selecting the appropriate analytical method.

References

Benchmarking Palladium Catalysts for Coupling Tetrafluorinated Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of tetrafluorinated moieties into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with these challenging substrates. This guide provides an objective comparison of the performance of various palladium catalysts in key coupling reactions involving tetrafluorinated substrates, supported by experimental data from the literature.

Suzuki-Miyaura Coupling of Tetrafluorinated Aromatic Substrates

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. When coupling tetrafluorinated substrates, the choice of catalyst and reaction conditions is crucial to overcome the challenges associated with C-F bond activation and potential catalyst deactivation.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Reactions
ElectrophileCoupling PartnerPd-Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)1103~95[1]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>90[1]
PentafluoronitrobenzenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane1001885[2]
2,3,5,6-TetrafluoronitrobenzenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane1001891[2]
TetrafluoroethylenePhenylboronic acid neopentyl glycol esterPd₂(dba)₃ / P(iPr)₃-THF702499[3]
Experimental Protocols: Key Experiments

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid using G-COOH-Pd-10 [1]

In a reaction vessel, 1-bromo-4-fluorobenzene (1 mmol) and 4-fluorophenylboronic acid (1.2 mmol) were dissolved in a DMF/H₂O (95:5) mixture. To this solution, K₂CO₃ (2 mmol) and the G-COOH-Pd-10 catalyst (15 mg) were added. The reaction mixture was heated to 110 °C for 3 hours. After completion, the reaction mixture was cooled to room temperature, and the catalyst was separated by filtration. The product was isolated by extraction and purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Tetrafluoroethylene with Arylboronates [3]

A pressure-tight reaction tube was charged with the arylboronate (1.00 mmol), Pd₂(dba)₃ (0.025 mmol), and P(iPr)₃ (0.10 mmol) in THF (10.0 mL). The tube was then charged with tetrafluoroethylene (3.5 atm). The reaction mixture was stirred at 70 °C for 24 hours. The yield was determined by ¹⁹F NMR analysis of the crude product using α,α,α-trifluorotoluene as an internal standard.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling of Tetrafluorinated Substrates

The Heck reaction is a powerful method for the alkenylation of aryl halides. For tetrafluorinated substrates, catalyst systems that can efficiently undergo oxidative addition and migratory insertion are required.

Data Presentation: Catalyst Performance in Heck Reactions
ElectrophileAlkenePd-Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PentafluorobromobenzeneStyrene[Pd(C₆F₅)(cod)(NCMe)]BF₄NEt₃Toluene1002495[4]
2,3,5,6-TetrafluorobromobenzeneStyrene[Pd(C₆F₅)(cod)(NCMe)]BF₄NEt₃Toluene1002480[4]
PentafluorobromobenzeneMethyl acrylate[Pd(C₆F₅)(cod)(NCMe)]BF₄NEt₃Toluene1002490[4]
Aryldiazonium saltsPerfluoroalkyl alkenesPd(OAc)₂-Methanol40-Good to excellent[5]
Experimental Protocols: Key Experiments

Protocol 3: Heck Reaction of Pentafluorobromobenzene with Styrene [4]

In a sealed tube, pentafluorobromobenzene (1 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), and the palladium catalyst [Pd(C₆F₅)(cod)(NCMe)]BF₄ (0.01 mmol) were dissolved in toluene (5 mL). The mixture was heated at 100 °C for 24 hours. After cooling, the reaction mixture was filtered, and the solvent was evaporated. The residue was purified by column chromatography to afford the desired product.

Mandatory Visualization

Heck_Reaction_Workflow start Start reagents Combine Aryl Halide, Alkene, Base, and Pd Catalyst in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 100°C, 24h) reagents->reaction workup Cool, Filter, and Evaporate Solvent reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Heck coupling reaction.

Sonogashira Coupling for the Synthesis of Fluoroenynes

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is particularly useful for synthesizing fluorinated enynes. The choice of palladium and copper co-catalyst is critical for high efficiency.

Data Presentation: Catalyst Performance in Sonogashira Reactions
ElectrophileAlkynePd-Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidesF₂C=CHSnBu₃Pd(PPh₃)₄CuI-DMFRTGood[6]
2,2-Difluoroethenyl tosylateTerminal AlkynesNot specifiedNot specifiedNot specifiedNot specifiedRTSmooth reaction[6]
Heterocyclic phosphonium saltTerminal AlkynePd catalystCuIDIPEANMP100Moderate to good[7]
Experimental Protocols: Key Experiments

Protocol 4: Sonogashira-type Coupling of 2,2-Difluoroethenyl Tosylate with Terminal Alkynes [6]

While the specific catalyst is not detailed in the abstract, a general procedure involves the reaction of 2,2-difluoroethenyl tosylate with a variety of aliphatic and aromatic terminal alkynes. These reactions are reported to proceed smoothly at room temperature, suggesting a highly active catalyst system, likely a combination of a palladium(0) source and a copper(I) co-catalyst in the presence of a suitable base and solvent.

Mandatory Visualization

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR' PdII_Alkynyl R-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim R-C≡CR' RedElim->Pd0 Cu_cycle Cu(I) Acetylide Formation Cu_cycle->Transmetal

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination with Fluorinated Substrates

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The development of specialized ligands has been pivotal in extending this reaction to challenging substrates like those containing fluorine.

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
ElectrophileAminePd-Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl perfluorooctanesulfonatesVarious aminesPd(OAc)₂ / BINAPCs₂CO₃Toluene120-150 (MW)0.5Incomplete[8]
Aryl mesylatesVarious aminesPd(OAc)₂ / CM-phosK₂CO₃t-BuOH120-High[9]

Note: Aryl sulfonates are often used as alternatives to aryl halides.

Experimental Protocols: Key Experiments

Protocol 5: Buchwald-Hartwig Amination of Aryl Mesylates [9]

An oven-dried vial was charged with the aryl mesylate (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and K₂CO₃ (2.0 mmol). The vial was evacuated and backfilled with argon. Anhydrous t-BuOH (2 mL) was added, and the mixture was stirred at 120 °C until the starting material was consumed (monitored by TLC or GC). The reaction was then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography.

Mandatory Visualization

Logical_Relationships title Key Factors for Successful Coupling with Tetrafluorinated Substrates catalyst Catalyst System title->catalyst conditions Reaction Conditions title->conditions substrate Substrate Reactivity title->substrate ligand Ligand Choice (e.g., bulky, electron-rich) catalyst->ligand precursor Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->precursor solvent Solvent conditions->solvent base Base conditions->base temperature Temperature conditions->temperature leaving_group Leaving Group (e.g., Br, I, OTs, OMs) substrate->leaving_group coupling_partner Coupling Partner (e.g., boronic acid, alkene) substrate->coupling_partner

Caption: Key factors influencing palladium-catalyzed coupling reactions.

References

Efficacy of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in MEK Inhibitor Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block for Targeted Therapy

The strategic incorporation of highly fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a valuable building block for the synthesis of complex pharmaceutical scaffolds, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of its potential efficacy in the context of MEK inhibitors, using the Trametinib scaffold as a key example.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the primary method for integrating this compound into drug scaffolds. The electron-withdrawing nature of the tetrafluorinated ring is anticipated to make this boronic acid a highly reactive coupling partner. While direct comparative studies for this specific reagent in the synthesis of a Trametinib analogue are not extensively published, we can infer its performance based on data from similar fluorinated and non-fluorinated boronic acids in Suzuki-Miyaura reactions forming a biaryl bond, a key structural motif in many kinase inhibitors.

Below is a table compiling representative yields for the Suzuki-Miyaura coupling of various boronic acids with an aryl halide, illustrating the expected trends in reactivity.

Boronic AcidAryl Halide Coupling PartnerCatalyst System (Typical)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃~85-95General Knowledge
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 / K₂CO₃>95 (at 110°C)[1]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ / K₂CO₃98[2]
This compound Aryl Halide (e.g., substituted iodophenyl urea)Pd(dppf)Cl₂ / BasePredicted HighInferred
2,4,6-Trifluorophenylboronic acidAryl HalidePd Catalyst / BaseHigh[3]

Note: Yields are highly dependent on the specific substrates, catalyst, base, solvent, and temperature. The predicted high yield for this compound is based on the enhanced reactivity often observed with electron-deficient boronic acids.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate for a Trametinib-like scaffold is provided below. This protocol can be adapted for this compound.

Synthesis of a Biaryl MEK Inhibitor Precursor via Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Mandatory Visualizations

Signaling Pathway

The target of Trametinib and its analogues is the MEK1/2 kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[4][5] Dysregulation of this pathway is a common driver of cell proliferation in various cancers.[6]

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Trametinib Trametinib Analogue (Inhibitor) Trametinib->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of a Trametinib analogue.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a Trametinib analogue precursor using a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Add Palladium Catalyst under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Cool and Dilute with Organic Solvent D->E F 6. Aqueous Wash (Water, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: Biaryl Precursor H->I

Caption: Workflow for the synthesis of a biaryl precursor via Suzuki-Miyaura coupling.

References

A Comparative Spectroscopic Analysis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid and its less fluorinated analogues. The inclusion of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of compounds. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target compound and its derivatives, offering a framework for the identification and characterization of these valuable synthetic building blocks.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. The data for the tetrafluorinated compound is predicted due to the limited availability of public experimental spectra. The data for the other compounds has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~4.1s3HOCH₃
~6.0-7.0br s2HB(OH)₂
(2,6-Difluoro-4-methoxyphenyl)boronic acid6.43d2HAr-H
3.82s3HOCH₃
(2-Fluoro-4-methoxyphenyl)boronic acid7.63t1HAr-H
6.75d1HAr-H
6.68d1HAr-H
3.82s3HOCH₃
(4-Methoxyphenyl)boronic acid7.75d2HAr-H
6.89d2HAr-H
3.80s3HOCH₃

Table 2: ¹³C NMR Spectral Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmAssignment
This compound~145 (m)Ar-C-F
~140 (m)Ar-C-OCH₃
~110 (t)Ar-C-B(OH)₂
~62OCH₃
(2,6-Difluoro-4-methoxyphenyl)boronic acid164.8 (dd)Ar-C-F
162.7 (t)Ar-C-OCH₃
103.0 (t)Ar-C-B(OH)₂
98.8 (dd)Ar-C-H
56.4OCH₃
(2-Fluoro-4-methoxyphenyl)boronic acid166.4 (d)Ar-C-F
163.6 (d)Ar-C-OCH₃
137.9 (d)Ar-C-H
114.7Ar-C-B(OH)₂
109.8 (d)Ar-C-H
102.5 (d)Ar-C-H
55.8OCH₃
(4-Methoxyphenyl)boronic acid163.1Ar-C-OCH₃
136.8Ar-C-H
128.9Ar-C-B(OH)₂
113.6Ar-C-H
55.2OCH₃

Table 3: ¹⁹F NMR Spectral Data (Predicted for this compound)

CompoundChemical Shift (δ) ppm
This compound~ -140
~ -155
(2,6-Difluoro-4-methoxyphenyl)boronic acid-109.6
(2-Fluoro-4-methoxyphenyl)boronic acid-108.5

Table 4: Infrared (IR) Spectral Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted)3400-3200Broad, StrongO-H stretch (boronic acid)
2950-2850MediumC-H stretch (OCH₃)
~1640, ~1490StrongAr C=C stretch
~1350StrongB-O stretch
~1100StrongC-F stretch
(4-Methoxyphenyl)boronic acid3350-3200Broad, StrongO-H stretch (boronic acid)
2960, 2840MediumC-H stretch (OCH₃)
1605, 1575, 1515StrongAr C=C stretch
1355StrongB-O stretch

Table 5: Mass Spectrometry (MS) Data

CompoundIonization MethodObserved m/zInterpretation
This compoundESI-[M-H]⁻ at 224.99Molecular Ion
(2,6-Difluoro-4-methoxyphenyl)boronic acidESI-[M-H]⁻ at 186.03Molecular Ion
(2-Fluoro-4-methoxyphenyl)boronic acidESI-[M-H]⁻ at 168.04Molecular Ion
(4-Methoxyphenyl)boronic acidESI-[M-H]⁻ at 151.05Molecular Ion

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is crucial as boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. Coordinating solvents like DMSO-d₆ can help to break up these structures.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-5 seconds.

    • Referencing : The residual solvent peak is used as an internal standard.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher field NMR spectrometer.

    • Pulse Program : Proton-decoupled pulse program.

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

    • Referencing : The solvent peak is used as an internal standard.

  • ¹⁹F NMR Acquisition :

    • Instrument : A spectrometer equipped with a fluorine probe.

    • Pulse Program : Standard single-pulse experiment, often proton-decoupled.

    • Referencing : An external standard such as CFCl₃ (0 ppm) is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid boronic acid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the boronic acid derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI) :

    • Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode : Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested.

    • Infusion : The sample can be directly infused or introduced via liquid chromatography (LC).

    • Mass Range : A suitable mass range to include the expected molecular ion, typically m/z 50-500.

Visualizations

The following diagrams illustrate the structures of the compared compounds and a general workflow for their spectroscopic analysis.

Caption: Chemical structures of the compared boronic acid derivatives.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Boronic Acid Derivative NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Comparison Process->Interpret

Caption: General experimental workflow for spectroscopic analysis.

A Comparative Guide to the Synthesis of Ibuprofen: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) presents a critical juncture where the principles of green chemistry can be applied to foster more sustainable and efficient manufacturing processes. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a classic case study in the evolution of synthetic routes towards greater environmental compatibility. This guide provides an objective comparison of the traditional Boots synthesis of ibuprofen with the more modern and greener BHC (Boots-Hoechst-Celanese) process, supported by key green chemistry metrics and an outline of their respective experimental methodologies.

Quantitative Comparison of Green Chemistry Metrics

The "greenness" of a chemical reaction can be quantified using several metrics. Below is a summary of these metrics for the two primary synthetic routes to ibuprofen.

Green Chemistry MetricBoots SynthesisBHC SynthesisCommentary
Atom Economy ~40%[1][2][3]~77% (approaching 99% with acetic acid recovery)[1][2][3]The BHC process demonstrates a significant improvement in atom economy, meaning a much larger proportion of the reactants' atoms are incorporated into the final product.[1][2][3]
Number of Steps 6[4][5]3[4][5]The streamlined BHC process reduces the number of synthetic steps, leading to lower energy consumption and less waste.[4][5]
E-factor (kg waste/kg product) High (not explicitly quantified in most literature, but implied by the large amount of waste)Low (A related continuous flow process has an E-factor of 25.4)[6]The Boots process generates substantial waste, including aluminum trichloride hydrate, which is landfilled.[7][8] The BHC process produces significantly less waste, with acetic acid being a recyclable byproduct.[3]
Process Mass Intensity (PMI) (total mass in/mass of product) High (Implied by the high E-factor and number of steps)Significantly Lower than Boots processThe reduction in reaction steps, use of catalytic reagents, and recycling of byproducts in the BHC process lead to a much lower PMI.
Catalyst Stoichiometric (Aluminum Chloride)[7][8]Catalytic and Recyclable (HF, Raney Nickel, Palladium)[7]The Boots process uses a stoichiometric amount of AlCl₃ which cannot be recovered.[7][8] The BHC process utilizes catalytic amounts of reagents that can be recovered and reused.[7]
Primary Byproducts Aluminum trichloride hydrate, various salts[7][8]Acetic acid (recyclable)[3]The primary byproduct of the BHC process, acetic acid, can be recovered and reused, further enhancing the sustainability of the process.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for a comprehensive assessment of these synthetic routes.

The Boots Synthesis of Ibuprofen

The traditional Boots process, developed in the 1960s, involves a six-step sequence starting from isobutylbenzene.[7]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride using a stoichiometric amount of aluminum chloride as a catalyst to produce 4'-isobutylacetophenone.[9][10]

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.[9][10]

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.[9]

  • Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.[5]

  • Dehydration: The oxime is dehydrated to the corresponding nitrile.[5]

  • Hydrolysis: Finally, the nitrile is hydrolyzed to afford ibuprofen.[5]

The BHC "Green" Synthesis of Ibuprofen

Developed in the 1990s, the BHC process is a more streamlined and environmentally friendly three-step synthesis.[7]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused. This step produces 4'-isobutylacetophenone and acetic acid as a recoverable byproduct.[3][4]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is then catalytically hydrogenated using a Raney nickel or palladium on carbon catalyst to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.[4]

  • Carbonylation: The final step involves the palladium-catalyzed carbonylation of the alcohol with carbon monoxide to directly yield ibuprofen.[4]

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates a logical workflow for the assessment of green chemistry metrics for a chemical reaction, a process central to the comparison of the Boots and BHC syntheses of ibuprofen.

Green_Chemistry_Assessment_Workflow start Define Reaction/Process data_collection Gather Data: - Reactants, Products, Solvents, Catalysts - Stoichiometry, Yields, Molecular Weights start->data_collection calc_metrics Calculate Green Chemistry Metrics data_collection->calc_metrics atom_econ Atom Economy calc_metrics->atom_econ efactor E-factor calc_metrics->efactor pmi Process Mass Intensity (PMI) calc_metrics->pmi rme Reaction Mass Efficiency (RME) calc_metrics->rme other_metrics Other Metrics (e.g., Solvent Intensity) calc_metrics->other_metrics analysis Analyze and Compare Metrics atom_econ->analysis efactor->analysis pmi->analysis rme->analysis other_metrics->analysis identify_hotspots Identify 'Hotspots' for Improvement (e.g., high waste streams, hazardous reagents) analysis->identify_hotspots recommend Recommend Greener Alternatives (e.g., alternative catalysts, solvents, or entire route) identify_hotspots->recommend end Optimized, Greener Process recommend->end

Caption: Workflow for assessing the greenness of a chemical reaction.

References

A Comparative Guide to the Biological Activity of Novel Boronic Acid-Based Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of newly synthesized boronic acid compounds, highlighting their potential as next-generation proteasome inhibitors. The data presented is compiled from peer-reviewed studies and is intended to aid in the design and development of novel therapeutics.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes. This mechanism of action is exemplified by the FDA-approved proteasome inhibitor bortezomib, which has revolutionized the treatment of multiple myeloma.[1][2][3] The boron atom in these compounds acts as a key pharmacophore, targeting the catalytic threonine residue within the proteasome's active site.[4] Researchers are actively exploring novel boronic acid derivatives to improve efficacy, selectivity, and safety profiles compared to existing treatments.[5][6][7][8][9] This guide focuses on a comparative analysis of such novel compounds.

Comparative Biological Activity of Dipeptidyl Boronic Acid Proteasome Inhibitors

Recent research has focused on modifying the peptide backbone of boronic acid inhibitors to enhance their potency and pharmacokinetic properties. One such study explored the synthesis and evaluation of dipeptidyl boronic acid inhibitors incorporating β-amino acids. The following table summarizes the in vitro inhibitory activity of a lead compound from this series, 4q , in comparison to the established drug, Bortezomib .

Compound20S Proteasome Inhibition (IC50, nM)A549 Cell Line (IC50, µM)RPMI8226 Cell Line (IC50, µM)K562 Cell Line (IC50, µM)
Bortezomib 9.6< 5< 5< 5
Compound 4q 9.6< 5< 5< 5

Data sourced from a study on dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids.[7]

Key Findings:

  • Compound 4q demonstrated potent inhibitory activity against the human 20S proteasome, with an IC50 value of 9.6 nM, which is equipotent to Bortezomib.[7]

  • This novel compound also exhibited significant cytotoxic activity against several human solid and hematologic tumor cell lines, with IC50 values generally below 5 µM.[7]

  • In vivo safety evaluations in zebrafish and rat models suggested that compound 4q has a better safety profile than Bortezomib.[7]

  • Pharmacokinetic studies indicated that compound 4q has a more favorable plasma exposure and a longer half-life compared to Bortezomib.[7]

Structure-Activity Relationship (SAR) of Tyropeptin-Boronic Acid Derivatives

Another promising avenue of research involves the modification of natural products. A study on the structure-activity relationship of boronic acid derivatives of tyropeptin, a natural proteasome inhibitor, yielded several potent compounds. The table below compares the proteasome inhibitory activity and cytotoxicity of two lead compounds, 6 and 22 , from this series.

CompoundProteasome Chymotrypsin-like Activity Inhibition (IC50, nM)Cytotoxicity against a Tumor Cell Line (IC50, µM)
Compound 6 PotentNot specified as the most potent
Compound 22 Less potent than 6Most potent

Data is based on a structure-activity relationship study of tyropeptin-boronic acid derivatives.[5]

Key Insights:

  • The study synthesized 41 derivatives of a tyropeptin-boronate analog, varying the N-terminal acyl moiety and the P2 position.[5]

  • Compound 6 , a 3-phenoxyphenylacetamide derivative, was identified as the most potent inhibitor of the proteasome's chymotrypsin-like activity.[5]

  • Compound 22 , a 3-fluoro picolinamide derivative, displayed the most potent cytotoxic activity.[5]

  • These findings highlight that modifications to the N-terminal acyl moiety can significantly influence both proteasome inhibition and cytotoxicity, providing a basis for further optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of these boronic acid compounds.

In Vitro Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the diluted test compounds. Include wells with vehicle control (DMSO) and a known proteasome inhibitor as a positive control.

  • Add the purified 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

  • The rate of substrate cleavage is determined from the linear phase of the reaction.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, RPMI8226)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test Compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the central role of the proteasome in protein degradation and how boronic acid inhibitors intervene in this pathway.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_inhibition Inhibition Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP->AMP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Poly-Ub chain attachment Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Amino_Acids Amino Acids Peptides->Amino_Acids Boronic_Acid Boronic Acid Inhibitor Boronic_Acid->Inhibition Inhibition->Proteasome

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid compounds.

Experimental Workflow: In Vitro Proteasome Inhibition Assay

This diagram outlines the key steps in determining the IC50 value of a boronic acid compound against the proteasome.

Proteasome_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Compound_Dilution Prepare serial dilutions of boronic acid compound Assay_Plate Aliquot compounds into 96-well plate Compound_Dilution->Assay_Plate Add_Proteasome Add purified 20S proteasome Assay_Plate->Add_Proteasome Incubate Incubate at 37°C Add_Proteasome->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Read_Fluorescence Measure fluorescence kinetically Add_Substrate->Read_Fluorescence Calculate_Inhibition Calculate % inhibition vs. control Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of a boronic acid proteasome inhibitor.

References

A Comparative Guide to the Synthesis of Biaryls: Cost-Benefit Analysis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and outcome of a synthetic campaign. This guide provides a detailed cost-benefit analysis of using (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its performance is objectively compared with two alternatives: the electron-rich 4-methoxyphenylboronic acid and the highly electron-deficient (pentafluorophenyl)boronic acid.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The tetrafluorinated phenyl motif, accessible through this compound, offers a unique combination of electronic properties and steric hindrance that can be advantageous in tuning the pharmacological profile of a molecule. However, the benefits of using such a specialized reagent must be weighed against its cost and potential challenges in reactivity.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid, the palladium catalyst, the base, and the solvent system.

Electron-withdrawing groups, such as fluorine, can influence the rate of the transmetalation step in the catalytic cycle. While highly fluorinated arylboronic acids can be challenging substrates prone to side reactions like protodeboronation, they are invaluable for the synthesis of molecules with unique electronic properties.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of the three boronic acids with a representative aryl bromide, 4-bromoanisole. It is important to note that reaction conditions have been optimized for each boronic acid to achieve the reported yields, and direct comparison under a single set of conditions may not accurately reflect their full potential.

Boronic AcidAlternative ReagentsAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound-4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
-4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-1004-16>95[1]
-(Pentafluorophenyl)boronic acidPhenyl bromidePd₂(dba)₃ / P(t-Bu)₃ / Ag₂OCsFDMF10012>90[2][3]

Cost Analysis

The cost of starting materials is a significant factor in the overall expense of a research and development project. The following table provides an approximate cost comparison for the three boronic acids from a major chemical supplier. Prices are subject to change and may vary between suppliers.

Boronic AcidSupplierQuantity (g)Approximate Price (USD)Price per Gram (USD)
This compoundVaries (Wholesale)--Higher
4-Methoxyphenylboronic acidMajor Suppliers25165.00[4]6.60[4]
(Pentafluorophenyl)boronic acidMajor Suppliers5224.54[5]44.91[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction with the discussed boronic acids.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of toluene and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Synthesis and Decision-Making Process

To better understand the experimental workflow and the cost-benefit analysis, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst degas Degas System (Vacuum/Inert Gas) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir (e.g., 90°C, 12h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Cost_Benefit_Analysis cluster_benefits Benefits cluster_costs Costs reagent This compound benefit1 Unique Electronic Properties reagent->benefit1 benefit2 Enhanced Metabolic Stability reagent->benefit2 benefit3 Improved Pharmacokinetics reagent->benefit3 cost1 Higher Reagent Cost reagent->cost1 cost2 Potentially Harsher Reaction Conditions reagent->cost2 cost3 Increased Risk of Side Reactions reagent->cost3 decision Decision: Use in Synthesis? benefit1->decision Justifies Use benefit2->decision benefit3->decision cost1->decision Consider Alternatives cost2->decision cost3->decision

Decision-making framework for using the fluorinated boronic acid.

Conclusion

The choice of boronic acid for a Suzuki-Miyaura cross-coupling reaction is a multifaceted decision that requires careful consideration of both the desired properties of the final product and the practicalities of the synthesis.

  • This compound is a valuable but costly reagent for introducing a highly fluorinated, electron-deficient methoxy-phenyl moiety. Its use is justified when the unique electronic and pharmacokinetic properties conferred by this group are essential for the biological activity of the target molecule. Researchers should be prepared for potentially challenging reaction conditions and the need for careful optimization to minimize side reactions.

  • 4-Methoxyphenylboronic acid represents a cost-effective, electron-rich alternative that generally provides high yields under mild conditions.[1] It is an excellent choice when the primary goal is the straightforward synthesis of a methoxy-biaryl compound without the specific need for fluorine substitution.

  • (Pentafluorophenyl)boronic acid is another electron-deficient option that can provide high yields, though it may require specific additives like silver oxide to facilitate the reaction.[2][3] Its cost is intermediate between the other two reagents.

Ultimately, the decision rests on a careful evaluation of the project's specific goals, budget, and timeline. For early-stage discovery chemistry where the exploration of unique chemical space is paramount, the higher cost of this compound may be a worthwhile investment. For later-stage development and process chemistry, the cost-effectiveness of less substituted analogs will likely be a more significant driver.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, a fluorinated organic compound.

While the Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is crucial to handle it with care due to its chemical structure.[1] As a halogenated organic compound and a boronic acid derivative, best practices dictate treating it as potentially hazardous waste to ensure full compliance with environmental regulations and to maintain a high standard of laboratory safety.

Immediate Safety and Handling Protocols

Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes, dust, and vapors.[2][3]
Hand Protection Disposable nitrile gloves.[2][3]Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[2][3]
Body Protection A lab coat and closed-toe shoes.[2][3]Protects against incidental skin exposure.[2][3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2][3][4][5] A NIOSH/MSHA-approved respirator may be necessary if dust is generated or irritation is experienced.[2][3][4]Prevents inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Segregation:

  • Crucial Step: Always segregate halogenated organic waste from non-halogenated waste streams.[6][7][8][9] Mixing these wastes can complicate the disposal process and significantly increase disposal costs.[7][9]

  • Use a designated and clearly labeled "Halogenated Organic Waste" container.[5][8]

2. Packaging Solid Waste:

  • Place the solid this compound waste into a suitable, sealable container made of a compatible material.

  • The container must be kept tightly closed except when adding waste.[4][7][8]

  • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[7][8]

3. Packaging Liquid Waste (Solutions):

  • If the compound is in a solvent, collect it in a designated, sealed, and labeled container for halogenated liquid waste.[8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, filter paper, or absorbent pads from a spill, should be considered contaminated.[2]

  • Place all contaminated materials in a sealed and labeled container for hazardous waste disposal.[2][7]

5. Empty Container Decontamination:

  • Empty containers must be properly decontaminated before recycling or disposal.[1]

  • Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Crucially, the rinsate from all rinses must be collected and disposed of as liquid halogenated hazardous waste. [10]

  • Once clean and dry, the container can be disposed of according to your laboratory's procedures for clean glassware or plastic.

6. Storage and Collection:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.[7]

  • Follow your institution's established procedures for hazardous waste pickup.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_contain Containment cluster_spill Contaminated Materials cluster_storage Final Disposal start This compound Waste char_waste Classify as Halogenated Organic Waste start->char_waste spill_materials Gloves, paper towels, absorbents, etc. start->spill_materials Spills or Contamination segregate Segregate from non-halogenated waste streams char_waste->segregate solid_waste Solid Waste: Place in a sealed, compatible container. segregate->solid_waste If Solid liquid_waste Liquid Waste (Solutions & Rinsate): Collect in a sealed, compatible container. segregate->liquid_waste If Liquid label_waste Label container clearly: 'Hazardous Waste' & Full Chemical Name solid_waste->label_waste liquid_waste->label_waste store Store in designated Satellite Accumulation Area label_waste->store package_spill Package in a separate, sealed, and labeled hazardous waste container. spill_materials->package_spill package_spill->store pickup Arrange for pickup by Institutional EHS for proper disposal store->pickup

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[7][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[10]

  • Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the procedures outlined above.[7][10]

Major Spill (Outside of a fume hood or large volume):

  • Evacuate: Immediately evacuate the area.[10]

  • Alert: Notify laboratory personnel and contact your institution's EHS office or emergency response team immediately.[10]

  • Isolate: Close doors to the affected area to prevent the spread of dust or vapors.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most.[1][12] Seek immediate medical attention.[12]

References

Personal protective equipment for handling (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity.

Immediate Safety Precautions

This compound should be handled with care, assuming it poses hazards similar to other boronic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation of dust.[5]

  • Thoroughly wash hands with soap and water after handling, before breaks, and at the end of the workday.[6]

  • Do not eat, drink, or smoke in laboratory areas.[5]

  • Promptly remove and launder any contaminated clothing before reuse.[7]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are required. A full-face shield is recommended if there is a risk of splashing.[4][5]To protect eyes from dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.[7][8]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]To prevent irritation of the respiratory tract.

Operational Plan: Step-by-Step Handling Procedure

A meticulous approach to handling is crucial for safety and to maintain the integrity of the compound.

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and functional before starting any work.[7]

    • Prepare a clean and uncluttered workspace within a chemical fume hood.[7]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.[7]

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use to prevent degradation and contamination.[7]

    • When transferring the solid, use appropriate tools like a spatula to minimize dust generation.[7]

    • If the compound needs to be dissolved, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area to remove any chemical residues.

    • Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.[7]

    • Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

Waste Collection:

  • Collect all chemical waste in a designated, clearly labeled, and sealed container for hazardous materials.[9]

  • Do not mix boronic acid waste with other incompatible chemical waste streams.

Disposal Methods:

  • Hazardous Waste Disposal: This is the recommended method for all quantities of this compound waste. The sealed container should be stored in a designated hazardous waste accumulation area until it is collected by a certified waste disposal service.[8]

  • In-Lab Neutralization (for small quantities): If permitted by your institution and local regulations, small quantities of boronic acid waste can be neutralized. Boronic acids are weak acids and can be neutralized with a mild base like sodium bicarbonate.[9] This procedure must be performed in a fume hood while wearing all required PPE. After neutralization to a pH between 5.5 and 9.0, the solution may be permissible for drain disposal with copious amounts of water, pending local wastewater authority approval.[8][10]

Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of all non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[5]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid actions that could raise dust.[5]

  • Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[11]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][12]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4][12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][4]

Workflow for Handling and Disposal

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_transfer Transfer Compound prep_area->handle_transfer handle_reaction Perform Reaction/Use handle_transfer->handle_reaction cleanup_area Clean Work Area handle_reaction->cleanup_area disposal_collect Collect Contaminated Waste handle_reaction->disposal_collect cleanup_ppe Doff PPE cleanup_area->cleanup_ppe cleanup_area->disposal_collect disposal_container Store in Labeled Hazardous Waste Container disposal_collect->disposal_container disposal_pickup Arrange for Professional Disposal disposal_container->disposal_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.